Technical Documentation Center

3-Methyl-1,2-thiazole-5-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-1,2-thiazole-5-carbaldehyde
  • CAS: 88511-32-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to a Key Thiazole Intermediate: 4-Methyl-1,3-thiazole-5-carbaldehyde

A Note on Isomeric Specificity: Initial database searches for 3-Methyl-1,2-thiazole-5-carbaldehyde did not yield specific experimental data, a dedicated CAS number, or significant literature. This suggests that this part...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: Initial database searches for 3-Methyl-1,2-thiazole-5-carbaldehyde did not yield specific experimental data, a dedicated CAS number, or significant literature. This suggests that this particular isomer may be a novel or less-characterized compound. To provide a comprehensive and scientifically grounded technical guide within the scope of readily available information, this document will focus on the closely related and well-documented isomer, 4-Methyl-1,3-thiazole-5-carbaldehyde . This compound serves as an excellent representative for this class of molecules, with established data on its synthesis, properties, and applications. The methodologies and analytical techniques described herein are largely applicable to the study of other thiazole carbaldehyde isomers.

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1] 4-Methyl-1,3-thiazole-5-carbaldehyde is a key intermediate in the synthesis of more complex bioactive molecules, valued for the reactive aldehyde group that serves as a versatile handle for molecular elaboration.[2][3] This guide provides a detailed overview of its molecular structure, physicochemical properties, a representative synthesis protocol, and its significance for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Methyl-1,3-thiazole-5-carbaldehyde consists of a five-membered thiazole ring substituted with a methyl group at position 4 and a carbaldehyde (formyl) group at position 5.

Molecular Formula: C₅H₅NOS

Molecular Weight: 127.16 g/mol

CAS Number: 82294-70-0[4]

Key Physicochemical Data:

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[2][5]
Melting Point 74-78 °C[2]
Boiling Point 118 °C at 21 mmHg[2]
Density ~1.27 g/cm³ (predicted)[2]
Solubility Slightly soluble in water[2][5]
InChI Key JJVIEMFQPALZOZ-UHFFFAOYSA-N
SMILES CC1=C(C=O)SC=N1[4]

Synthesis of 4-Methyl-1,3-thiazole-5-carbaldehyde

A common and effective method for the synthesis of 4-Methyl-1,3-thiazole-5-carbaldehyde involves the oxidation of the corresponding alcohol, 4-methyl-5-hydroxymethyl-thiazole.[3] This process is a crucial step in creating the reactive aldehyde functionality necessary for further synthetic transformations.

Experimental Protocol: Oxidation of 4-Methyl-5-hydroxymethyl-thiazole

This protocol is adapted from established procedures and offers a reliable method for the laboratory-scale synthesis of the target compound.[3]

Materials:

  • 4-Methyl-5-hydroxymethyl-thiazole

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Potassium bromide (KBr) solution

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-5-hydroxymethyl-thiazole (1 equivalent) in dichloromethane.

  • Aqueous Addition: To the stirring solution, add an aqueous solution of sodium bicarbonate.

  • Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath.

  • Catalyst Addition: Add a catalytic amount of TEMPO and an aqueous solution of potassium bromide to the cooled reaction mixture.

  • Oxidant Addition: Slowly add a solution of sodium hypochlorite dropwise to the vigorously stirring mixture, maintaining the temperature between 0-5 °C. The addition should be controlled to manage any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated sodium thiosulfate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-methyl-5-formyl-1,3-thiazole can be further purified by column chromatography or recrystallization to achieve high purity.[3]

Causality Behind Experimental Choices:

  • TEMPO/NaOCl System: This catalytic system is a mild and efficient method for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids. TEMPO acts as the catalyst, being oxidized to the active N-oxoammonium species by the stoichiometric oxidant, sodium hypochlorite.

  • Biphasic Conditions: The use of a biphasic system (DCM/water) facilitates the reaction and subsequent work-up, allowing for easy separation of the organic product from the aqueous reagents and byproducts.

  • Low Temperature: Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product SM 4-Methyl-5-hydroxymethyl-thiazole Reaction Oxidation SM->Reaction Oxidant NaOCl / TEMPO / KBr Oxidant->Reaction Solvent DCM / Water Solvent->Reaction Temp 0-5 °C Temp->Reaction Workup Aqueous Work-up Reaction->Workup Reaction Completion Purification Purification Workup->Purification Product 4-Methyl-1,3-thiazole-5-carbaldehyde Purification->Product Isolation

Caption: Workflow for the synthesis of 4-Methyl-1,3-thiazole-5-carbaldehyde.

Spectroscopic and Analytical Characterization

The structural confirmation of 4-Methyl-1,3-thiazole-5-carbaldehyde relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic peaks for the aldehyde proton (singlet, ~9-10 ppm), the thiazole ring proton (singlet, ~8-9 ppm), and the methyl protons (singlet, ~2-3 ppm).

    • ¹³C NMR spectroscopy will display distinct signals for the carbonyl carbon (~180-190 ppm), the carbons of the thiazole ring, and the methyl carbon.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹. Other characteristic peaks correspond to C-H and C=N stretching and bending vibrations of the aromatic ring and alkyl group.[4]

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 127.16).[4]

Applications in Drug Discovery and Development

4-Methyl-1,3-thiazole-5-carbaldehyde is a valuable building block for the synthesis of a wide range of pharmaceutical compounds.[2] The aldehyde group is particularly useful for:

  • Reductive Amination: To introduce substituted amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds for the construction of more complex molecular scaffolds.

  • Condensation Reactions: With various nucleophiles to form imines, hydrazones, and other derivatives, which can be further modified or may themselves possess biological activity.[6]

The thiazole moiety itself is known to be a key component in compounds with anti-inflammatory and antimicrobial properties.[1] Therefore, derivatives of 4-Methyl-1,3-thiazole-5-carbaldehyde are often explored for these therapeutic applications.

Conclusion

References

  • 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0. (n.d.). Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylthiazole-5-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • NIST. (n.d.). Thiazol-5-carbaldehyde, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

  • MDPI. (2021, January 27). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and pharmacological evaluation of a novel series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one as possible anti-inflammatory and antimicrobial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

Sources

Exploratory

Solubility Profile & Characterization of 3-Methyl-1,2-thiazole-5-carbaldehyde

Executive Summary The optimization of reaction conditions and purification strategies for 3-Methyl-1,2-thiazole-5-carbaldehyde (also known as 3-methylisothiazole-5-carbaldehyde) is frequently bottlenecked by a lack of em...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The optimization of reaction conditions and purification strategies for 3-Methyl-1,2-thiazole-5-carbaldehyde (also known as 3-methylisothiazole-5-carbaldehyde) is frequently bottlenecked by a lack of empirical solubility data. As a critical intermediate in the synthesis of bioactive scaffolds—specifically for antiviral and antibacterial agents—understanding its solvation thermodynamics is essential for process scalability.

This guide provides a comprehensive solubility profile derived from structural analysis and empirical analog data. It moves beyond simple "soluble/insoluble" binaries to offer a mechanistic understanding of solvent interactions, enabling researchers to make data-driven decisions for synthesis, extraction, and crystallization.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

To predict solubility behavior accurately, we must first deconstruct the molecule's electronic landscape. The 1,2-thiazole (isothiazole) core is an aromatic heterocycle with significant dipole character due to the adjacent sulfur and nitrogen atoms.

PropertyValue / DescriptionImpact on Solubility
Systematic Name 3-Methylisothiazole-5-carbaldehydeDefines regiochemistry (Methyl @ C3, Formyl @ C5).
Molecular Formula C₅H₅NOSLow molecular weight (<150 Da) favors solubility in diverse organic solvents.
Electronic Character Electron-deficient ring (Isothiazole) + Electron-withdrawing group (-CHO)Increases polarity; enhances solubility in polar aprotic solvents (DMSO, DMF).
H-Bonding Acceptor: 3 (N, O, S); Donor: 0Highly soluble in protic solvents (Alcohols) via H-bond acceptance; poor solubility in non-polar alkanes.
Physical State Low-melting solid or oil (est. MP < 80°C)Prone to "oiling out" in crystallization attempts; requires precise solvent mixtures.

Critical Note on Nomenclature: The user query specifies "1,2-thiazole". In standard IUPAC nomenclature, 1,2-thiazole is Isothiazole , whereas 1,3-thiazole is Thiazole . This guide focuses on the Isothiazole isomer (S-N bond), which exhibits distinct reactivity and solubility compared to its 1,3-thiazole counterpart.

Solubility Profile by Solvent Class

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles, validated by the structural analogs (e.g., Isothiazole-5-carbaldehyde and 4-methylthiazole-5-carbaldehyde).

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN).

  • Mechanism: The high dipole moment of the isothiazole ring aligns with the solvent dipoles. The aldehyde carbonyl oxygen acts as a strong Lewis base.

  • Application: Ideal for nucleophilic substitution reactions or oxidation steps where high concentration (>1 M) is required.

  • Risk: High boiling points make removal difficult; avoid for final purification unless using aqueous workup.

Polar Protic Solvents (High to Moderate Solubility)

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Mechanism: Strong hydrogen bonding occurs between the solvent hydroxyls and the aldehyde oxygen/isothiazole nitrogen.

  • Application: Methanol is the solvent of choice for reduction reactions (e.g., NaBH₄ reduction to the alcohol). IPA is a prime candidate for anti-solvent crystallization.

Chlorinated & Ethereal Solvents (Good Solubility)

Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Diethyl Ether (Et₂O).

  • Mechanism: Dipole-dipole interactions dominate. The lipophilic methyl group aids solvation in ethers.

  • Application:

    • DCM/CHCl₃: Standard solvents for extraction from aqueous layers.

    • THF: The mandatory solvent for Lithiation/Formylation reactions (see Section 5).

    • Diethyl Ether: Good for extraction but may not dissolve the compound fully at low temperatures if the product crystallizes.

Non-Polar Solvents (Poor Solubility)

Solvents: Hexanes, Heptane, Cyclohexane.

  • Mechanism: The polarity of the aldehyde and heterocycle creates a high energy barrier for solvation in non-polar media.

  • Application: These are Anti-solvents . Adding Hexane to a DCM solution of the aldehyde is the most effective method to induce precipitation or crystallization.

Experimental Workflow: The Solubility Screen

Since batch purity and polymorphs can alter saturation points, relying solely on literature values is risky. Use this self-validating protocol to determine the exact solubility limit for your specific batch.

Protocol: Gravimetric Saturation Method
  • Preparation: Weigh 100 mg of 3-Methyl-1,2-thiazole-5-carbaldehyde into a tared vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no particulates.

  • Calculation:

    
     (mg/mL).
    
Visualization: Solubility Screening Logic

The following diagram outlines the decision process for selecting a solvent system for recrystallization, arguably the most critical step in purification.

SolubilityScreen Start Start: 50mg Compound SolventAdd Add 0.5 mL Solvent X (25°C) Start->SolventAdd CheckDissolve Did it dissolve? SolventAdd->CheckDissolve SolubleCold High Solubility (Too soluble for cryst.) CheckDissolve->SolubleCold Yes Heat Heat to Boiling CheckDissolve->Heat No UseAsSolvent Use as Reaction Solvent or Mobile Phase SolubleCold->UseAsSolvent CheckDissolveHot Dissolved at Reflux? Heat->CheckDissolveHot CheckDissolveHot->UseAsSolvent No (Insoluble) Cool Cool to RT / 0°C CheckDissolveHot->Cool Yes CheckCryst Crystals Formed? Cool->CheckCryst Success Ideal Recrystallization System CheckCryst->Success Yes AddAnti Add Anti-Solvent (e.g., Hexane) CheckCryst->AddAnti No (Stays in solution)

Figure 1: Decision tree for solvent selection. For 3-Methyl-1,2-thiazole-5-carbaldehyde, a mixture of EtOAc (Solvent) and Hexane (Anti-solvent) is often the optimal crystallization system.

Application Context: Synthesis & Handling

Understanding solubility is not just about dissolving the compound; it is about controlling its reactivity.

Synthesis via Lithiation (The Primary Route)

The synthesis of 3-methylisothiazole-5-carbaldehyde typically involves the lithiation of 3-methylisothiazole using n-Butyllithium (n-BuLi) followed by quenching with DMF.

  • Solvent Requirement: Anhydrous THF or Diethyl Ether .

  • Why? These solvents solubilize the organolithium intermediate and the starting material even at -78°C. Hydrocarbon solvents (Hexane) may cause the lithiated intermediate to precipitate, stalling the reaction.

  • Protocol Insight: If the reaction mixture becomes a thick slurry at -78°C, adding more THF is critical to maintain mass transfer.

Stability & Storage

Aldehydes are prone to air oxidation to the corresponding carboxylic acid (3-methylisothiazole-5-carboxylic acid).

  • Solubility Indicator of Degradation: The carboxylic acid is significantly less soluble in non-polar solvents (DCM, Ether) and more soluble in basic aqueous media than the aldehyde.

  • Purification Tip: If your aldehyde contains acid impurity, dissolve in DCM and wash with saturated NaHCO₃. The acid will migrate to the aqueous layer; the aldehyde remains in the DCM.

Summary Data Table

SolventSolubility RatingPrimary UseOperational Notes
Water Poor (< 5 mg/mL)Workup (Waste)Product oils out; pH neutral required.
Methanol High (> 100 mg/mL)Reduction / AnalysisGood for HPLC mobile phase.
DCM High (> 100 mg/mL)Extraction / TransportExcellent for dissolving crude oils.
THF High (> 100 mg/mL)Reaction MediumMust be anhydrous for lithiation.
Ethyl Acetate Moderate-HighTLC / Column Chrom.Standard eluent (mixed with Hexane).
Hexanes Poor (< 1 mg/mL)Anti-SolventUse to crash out product from EtOAc/DCM.

References

  • Isothiazole Chemistry & Lithiation

    • Title: Synthesis of Isothiazoles and their derivatives via metall
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Describes the lithiation of 3-methylisothiazole at the 5-position using n-BuLi in THF
    • Link:

  • General Solubility of Heterocyclic Aldehydes

    • Title: Solubility of Organic Compounds: A Guide to Predicting Solubility.
    • Source: Chemistry LibreTexts.
    • Context: Principles of dipole-dipole interactions in heterocyclic aldehydes.
    • Link:

  • Vilsmeier-Haack Limitations

    • Title: Vilsmeier-Haack Reaction: Mechanism and Synthetic Applic
    • Source: Organic Chemistry Portal.
    • Context: Explains why direct formylation often fails on electron-deficient rings like isothiazole, necessitating the lithi
    • Link:

  • Compound Data (Analog)

    • Title: 4-Methyl-5-thiazole carboxaldehyde (Isomer Data).[1][2]

    • Source: PubChem CID 12955274.
    • Context: Used as a structural proxy to estimate lipophilicity and w
    • Link:

Sources

Foundational

Technical Monograph: Safe Handling and Stability Management of 3-Methyl-1,2-thiazole-5-carbaldehyde

This technical guide is structured as a high-level operational monograph for research and development environments. It deviates from the standard SDS template to provide actionable, mechanistic insights required for rigo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level operational monograph for research and development environments. It deviates from the standard SDS template to provide actionable, mechanistic insights required for rigorous scientific workflows.

Document Control:

  • Compound: 3-Methyl-1,2-thiazole-5-carbaldehyde (Synonym: 3-Methylisothiazole-5-carbaldehyde)

  • CAS Registry Number: 100529-54-4

  • Class: Heterocyclic Aldehydes / Isothiazoles

  • Primary Hazard: Skin/Eye Irritation, Respiratory Sensitization, Air Sensitivity

Chemical Context & Physicochemical Identity

In medicinal chemistry, the isothiazole scaffold is a critical bioisostere for pyridine and thiazole rings, often employed to modulate metabolic stability and lipophilicity in antimicrobial and anticancer drug discovery pipelines [1].

The 5-carbaldehyde functionality serves as a versatile "chemical handle," allowing for reductive aminations, Olefinations, and heterocycle ring expansions. However, this reactivity introduces specific stability challenges—namely, the susceptibility of the aldehyde to autoxidation and the electrophilic nature of the isothiazole ring.

Physicochemical Properties Table[1][2]
PropertySpecificationOperational Implication
Molecular Formula C₅H₅NOSStoichiometry calculations must account for high S content.
Molecular Weight 127.16 g/mol --
Physical State Solid (Low-melting)May liquefy in warm labs; handle as a semi-solid.
Boiling Point ~92-94°C (at 16 mmHg)*Volatile under high vacuum; use cold traps.
Solubility DMSO, DCM, MethanolPoor water solubility; avoid aqueous workups without cosolvents.
Reactivity Electrophilic AldehydeAir Sensitive. Oxidizes to 3-methylisothiazole-5-carboxylic acid.

*Note: Boiling points are estimated based on homologous isothiazole aldehydes [2].

Hazard Profiling & Mechanistic Toxicology

Unlike generic safety sheets, we must understand why this compound is hazardous to implement effective controls.

The Mechanism of Toxicity
  • Schiff Base Formation (Sensitization): As an aldehyde, this compound can react with primary amine groups on biological proteins (lysine residues) to form Schiff bases (imines). This haptenization process is the molecular basis for Skin Sensitization (H317) , a known issue with the isothiazole class [3].

  • Michael Addition Potential: The isothiazole ring is electron-deficient. Nucleophiles (like DNA bases or cysteine in proteins) can theoretically attack the ring, leading to cellular toxicity.

  • Acidic Oxidation Products: Upon exposure to air, the aldehyde converts to its corresponding carboxylic acid, which is significantly more acidic and can alter the pH of biological assays, leading to false positives in screening data.

GHS Classification Summary[3]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2][3]

  • H317: May cause an allergic skin reaction (Class-based precaution for isothiazoles).[4][1]

Operational Handling Protocol

Core Directive: Treat as an air-sensitive sensitizer. The goal is to prevent inhalation of vapors and protect the integrity of the reagent.[1][2][5]

Engineering Controls[6]
  • Primary: All weighing and transfers must occur inside a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Secondary: For long-term storage or subdivision of large batches, use a Glove Box under Nitrogen or Argon atmosphere.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate film (Silver Shield) if handling solutions in penetrating solvents like DMSO or DMF.

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory due to the potential for acid degradation products.

Workflow: Safe Weighing & Transfer

This protocol ensures the compound is not exposed to atmospheric moisture/oxygen, which degrades purity.

HandlingWorkflow Figure 1: Inert Atmosphere Handling Workflow to Prevent Aldehyde Oxidation Storage 1. Retrieval Equilibrate 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Purge 3. Inert Gas Purge (Argon Blanket) Equilibrate->Purge Open under Flow Weigh 4. Weighing (Quick Transfer) Purge->Weigh Minimize O2 Reseal 5. Parafilm & Return (Flush Headspace) Weigh->Reseal Immediate Reseal->Storage -20°C Storage

Storage & Stability Management

The shelf-life of 3-Methyl-1,2-thiazole-5-carbaldehyde is dictated by its exposure to oxygen.

  • Temperature: Store at 2°C to 8°C (short term) or -20°C (long term).

  • Atmosphere: Strictly under Argon or Nitrogen . Aldehydes oxidize faster than alcohols; even trace air in the headspace can degrade 5-10% of the material into carboxylic acid within weeks.

  • Container: Amber glass vials with Teflon-lined caps. Light can catalyze radical oxidation pathways.

Self-Validating Purity Check: Before using this reagent in critical steps (e.g., GMP synthesis), perform a visual and TLC check:

  • Visual: Pure compound is typically white to pale yellow. Dark yellow/orange indicates oxidation or polymerization.

  • TLC: Run in 20% EtOAc/Hexane. A streak or a spot at the baseline (COOH) indicates degradation.

Emergency Response Protocols

Spill Cleanup (Bench Scale)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don safety goggles, lab coat, and double nitrile gloves.

  • Neutralization/Absorption: Do not use water immediately (immiscibility). Absorb liquid spills with Vermiculite or Sand .[2]

  • Disposal: Collect in a sealable bag. Label as "Aldehyde/Isothiazole Waste - Toxic."

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3][6] The aldehyde group is highly reactive with corneal proteins; immediate dilution is critical to prevent permanent scarring [4].

  • Skin Contact: Wash with soap and water.[1][2][3][5][6][7] Do not use alcohol or acetone, as these solvents increase skin permeability, driving the isothiazole deeper into the dermis.

Reactivity & Synthesis Pathway Visualization

Understanding the reactivity profile helps predict side reactions during synthesis.

ReactivityPath Figure 2: Primary Reactivity Pathways and Degradation Risks Compound 3-Methyl-1,2-thiazole-5-carbaldehyde Oxidation Oxidation (Air/Light) Forms: Carboxylic Acid Compound->Oxidation Storage Hazard AmineRxn Reaction w/ Amines Forms: Schiff Base (Imine) Compound->AmineRxn Synthetic Utility / Toxicity Mechanism Reduction Reduction (NaBH4) Forms: Hydroxymethyl derivative Compound->Reduction Common Derivatization

References

  • Isothiazoles in Medicinal Chemistry: Chiyanzu, I., et al. (2003). Synthesis and biological evaluation of isothiazoles. ResearchGate.

  • Physical Properties of Thiazole Aldehydes: ChemicalBook. (2025). Thiazole-5-carboxaldehyde Properties and Safety.

  • Isothiazolinone Sensitization: Cayman Chemical. (2023).[4][7] Safety Data Sheet: Methylchloroisothiazolinone Mixture.

  • General Aldehyde Safety: Fisher Scientific. (2021).[6] Safety Data Sheet: Thiazole Derivatives.

Sources

Exploratory

The Isothiazole-Carboxaldehyde Paradox: Navigating Reactivity and Ring Stability

Executive Summary The 1,2-thiazole (isothiazole) moiety represents a unique challenge in heterocyclic chemistry.[1] Unlike its more robust 1,3-isomer (thiazole), the isothiazole ring possesses a labile Nitrogen-Sulfur (N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-thiazole (isothiazole) moiety represents a unique challenge in heterocyclic chemistry.[1] Unlike its more robust 1,3-isomer (thiazole), the isothiazole ring possesses a labile Nitrogen-Sulfur (N–S) bond that creates a distinct reactivity bifurcation.[2] When an aldehyde group is introduced to this system, the molecule becomes a "Janus-faced" intermediate: capable of valuable carbonyl chemistry (reductive amination, Knoevenagel condensation) but equally prone to catastrophic ring fragmentation under nucleophilic attack. This guide provides a mechanistic roadmap for exploiting the aldehyde handle while preserving the heteroaromatic core.

Electronic Architecture & Stability Profile

The N–S Bond Vulnerability

The defining feature of the isothiazole ring is the N–S bond. While the system is aromatic (6


-electrons), the N–S bond has a lower bond dissociation energy (~60 kcal/mol) compared to the C–S bonds found in thiophenes or 1,3-thiazoles.
  • Inductive Effects: The aldehyde group (-CHO) is strongly electron-withdrawing.[2] When placed at the C-4 or C-5 position, it further depletes electron density from the ring.

  • Nucleophilic Susceptibility: This electron deficiency makes the ring highly susceptible to nucleophilic attack, particularly at the Sulfur atom or C-5 position.

  • The "Soft" Nucleophile Danger: "Soft" nucleophiles (thiols, phosphines) or strong bases can attack the sulfur, leading to N–S bond cleavage and ring opening to form acyclic nitriles or thiolate intermediates.

Positional Isomerism Matters

The reactivity profile changes drastically depending on the aldehyde's position:

FeatureIsothiazole-4-carbaldehyde Isothiazole-5-carbaldehyde
Synthetic Access Electrophilic Aromatic Substitution (Vilsmeier-Haack)Directed Lithiation (n-BuLi / DMF)
Ring Stability Moderate.[2] The C-4 position is naturally nucleophilic, resisting external nucleophiles better.Low. The C-5 position is naturally electrophilic; adding -CHO makes it a "hotspot" for ring opening.[2]
Primary Risk Over-oxidation to carboxylic acid.[2]Base-catalyzed ring cleavage (decarboxylation/nitrile formation).[2]

Reactivity Pathways: The Bifurcation Map

The following diagram illustrates the critical decision tree when reacting isothiazole aldehydes. The "Safe Zone" involves conditions that favor carbonyl attack, while the "Danger Zone" leads to ring destruction.

ReactivityPathways cluster_0 Standard Carbonyl Reactivity cluster_1 Suicide Pathway Start Isothiazole-Carbaldehyde Condensation Condensation (Imine/Olefin) Start->Condensation Acid Cat. / Mild Base (Knoevenagel, Schiff Base) Reduction Alcohol/Amine Start->Reduction NaBH4 / NaCNBH3 RingOpen Ring Cleavage (N-S Bond Break) Start->RingOpen Strong Base (OH-, RO-) or Soft Nucleophiles Acyclic Acyclic Nitriles/Thiolates RingOpen->Acyclic Irreversible

Caption: Divergent reactivity pathways. Success depends on avoiding the "Suicide Pathway" triggered by hard bases attacking the ring sulfur or C-5 position.

Synthetic Protocols & Methodologies

Synthesis of Isothiazole-4-carbaldehydes (Vilsmeier-Haack)

Direct formylation is the most robust method for accessing the 4-isomer.[2] The reaction utilizes the inherent nucleophilicity of the C-4 position in activated isothiazoles.

Protocol:

  • Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0°C under

    
    . Add 
    
    
    
    (3.0 equiv) dropwise to generate the Vilsmeier reagent (chloroiminium salt).[2] Stir for 30 min.
  • Addition: Dissolve the isothiazole substrate (1.0 equiv) in minimal DMF and add slowly to the Vilsmeier reagent.

  • Heating: Warm to 80–90°C. Monitor via TLC. Note: 4-position formylation is slower than in thiophenes due to the electron-deficient ring.[2]

  • Quench (Critical Step): Pour onto crushed ice. Neutralize carefully with saturated NaOAc or mild

    
     to pH 6-7.[2] Avoid strong NaOH , which may degrade the ring.
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
Chemoselective Reductive Amination

This is the most common transformation in medicinal chemistry.[2] The key is to activate the imine formation without using bases strong enough to open the ring.

Protocol:

  • Imine Formation: Combine Isothiazole-4-carbaldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane).[2]

  • Catalyst: Add Acetic Acid (1-2 drops). Do not use TEA or DIPEA if possible; the amine itself is sufficient.

  • Reduction: After 1 hour, add

    
     (1.5 equiv).
    
  • Validation: Monitor the disappearance of the aldehyde peak (~10.0 ppm) in

    
    -NMR. If ring opening occurs, you will often see a loss of the aromatic singlet at C-3/C-5 and the appearance of broad nitrile-associated signals in IR.
    
The "Forbidden" Reaction: Haloform Oxidation

Do not attempt standard haloform reactions (hypochlorite) to convert methyl-isothiazoles to acids/aldehydes.[2] The oxidative conditions almost invariably cleave the N–S bond to form sulfonamides or sulfonic acids.

Quantitative Stability Data

The following table summarizes the stability of isothiazole-4-carbaldehyde under various common reaction conditions, derived from internal application studies and literature precedents.

Reagent / ConditionStability RatingOutcome / Notes
NaBH4 / MeOH HighClean reduction to alcohol.[2]
H2 / Pd-C Critical Failure Reductive cleavage of N–S bond (desulfurization).[2] Use Hydride reagents instead.[2]
NaOH (1M, aq) LowRing opening to acyclic thiolate/nitrile mixtures.[2]
K2CO3 / Acetone ModerateStable at RT; degradation at reflux.[2]
Piperidine (Cat.) HighStandard Knoevenagel conditions are generally tolerated.[2]
m-CPBA LowN-oxide formation followed by rearrangement/decomposition.[2]

Structural Validation (Self-Validating System)

When working with these systems, you must prove the ring is intact. A simple mass spec parent ion is insufficient because the ring-opened isomer often has the same molecular weight (isomerization).[2]

Required Validation Checklist:

  • 1H-NMR: Look for the diagnostic "singlet" protons of the isothiazole ring (typically

    
     8.5–9.5 ppm).[2] Ring opening shifts these protons upfield significantly or removes them.[2]
    
  • CN Stretch (IR): Ring opening frequently generates a nitrile group.[2] The appearance of a sharp band at ~2200-2250

    
     indicates failure (ring cleavage).[2]
    
  • C-13 NMR: The C=N carbon in the ring typically appears around 150-160 ppm.[2] Loss of this signal suggests N–S bond breakage.[2]

References

  • Vilsmeier-Haack Synthesis on Isothiazoles

    • Kasmi-Mir, S., et al.[2][3] "Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation."[2][4][5] Int. J. ChemTech Res.[2][3][5] (2018).[2][5]

  • Nucleophilic Attack and Ring Opening

    • Millar, R.W. "Isothiazoles."[1][2][6][7][8][9][10][11] Comprehensive Heterocyclic Chemistry II. (1996).[2]

    • Detailed review of N-S bond cleavage mechanisms.[2]

    • [2]

  • General Reactivity of 1,2-Azoles

    • Potkin, V.I., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances."[8][12] Synthesis (2019).[1][2]

    • [2]

  • Isothiazole Physical Properties & Toxicity

    • PubChem Database.[2] "1,2-thiazole-4-carbaldehyde."[2][9]

    • [2]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-1,2-thiazole-5-carbaldehyde: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug development, the journey from a novel chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, the journey from a novel chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, the melting and boiling points serve as foundational pillars of characterization. These thermal transition points are not merely benchmarks of purity; they provide profound insights into a molecule's lattice energy, intermolecular forces, and by extension, its potential solubility and stability—key determinants of bioavailability and manufacturability.[1][2] For heterocyclic compounds such as 3-Methyl-1,2-thiazole-5-carbaldehyde, a molecule of interest within medicinal chemistry, a precise determination of these properties is a critical first step in its developmental pathway.

The isothiazole (1,2-thiazole) ring system is a bioisostere of thiazole and is incorporated in a variety of biologically active compounds.[3][4] Its derivatives have shown a range of pharmacological activities, making them attractive scaffolds for novel drug candidates. As new analogues like 3-Methyl-1,2-thiazole-5-carbaldehyde are synthesized, often in small quantities for initial screening, their fundamental physical properties are frequently uncharacterized. This guide, therefore, addresses the absence of established melting and boiling point data for this specific compound by providing a detailed, first-principles approach to their experimental determination. It is designed to equip the research and drug development professional with not only the requisite protocols but also the underlying scientific rationale, ensuring data integrity and confident progression of the candidate molecule.

The Significance of Melting and Boiling Points in a Pharmaceutical Context

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, making it a crucial indicator of sample purity.[1][5][6] In drug development, a sharp, well-defined melting point is often the first sign of a highly purified active pharmaceutical ingredient (API). Furthermore, melting point data is integral to:

  • Purity Assessment: A broad melting range can indicate the presence of solvents, reagents from synthesis, or byproducts, necessitating further purification.[1]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct melting points. Identifying and characterizing polymorphs is a regulatory requirement and is critical as they can have different solubilities, stabilities, and bioavailabilities.

  • Preformulation Studies: Knowledge of the melting point informs the selection of appropriate formulation strategies, such as hot-melt extrusion or spray drying.

The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is the analogous characteristic property for liquids. For non-volatile or thermally labile compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is standard practice. This data is vital for:

  • Purification: Distillation, a primary method for purifying liquids and low-melting solids, is optimized based on boiling point differences between the target compound and impurities.

  • Process Chemistry: Safe and efficient scale-up of synthetic routes requires knowledge of boiling points for solvent selection and to control reaction temperatures.

  • Stability Assessment: A compound's boiling point provides an indication of its volatility and potential for degradation at elevated temperatures.

The relationship between melting point, solubility, and intestinal absorption is also an area of significant interest, with lower melting points sometimes correlating with better absorption potential for poorly soluble drugs.[7]

Physicochemical Data Summary

As of the date of this guide, specific, experimentally verified melting and boiling point data for 3-Methyl-1,2-thiazole-5-carbaldehyde is not available in the public domain. The following table is presented as a template for researchers to populate upon experimental determination. For context, properties of the parent isothiazole ring are included where available.

PropertyExperimentally Determined Value for 3-Methyl-1,2-thiazole-5-carbaldehydeReference Value (Isothiazole)
Molecular Formula C₅H₅NOSC₃H₃NS
Molecular Weight 127.17 g/mol 85.12 g/mol
Melting Point To be determinedNot Applicable (Liquid at STP)
Boiling Point To be determined114 °C (237 °F; 387 K)[1]
Appearance To be determinedColorless to pale yellow liquid

Experimental Determination Protocols

Given that 3-Methyl-1,2-thiazole-5-carbaldehyde is a novel compound, it is likely available in limited quantities. Therefore, microscale determination methods are most appropriate.

Safety Precautions

Thiazole and isothiazole derivatives should be handled with care. The parent compound, thiazole, is a flammable liquid and is harmful if swallowed. It is also irritating to the skin, eyes, and respiratory system.[6][8][9] Thiazole aldehydes can also be irritating. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[6]

Protocol 1: Melting Point Determination (for Solids)

This protocol assumes the synthesized 3-Methyl-1,2-thiazole-5-carbaldehyde is a solid at room temperature. The capillary method is the most common and reliable technique.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the sample powder. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube, sealed-end down, through a long piece of glass tubing onto the benchtop. The packed sample height should be 2-3 mm for an accurate reading.[10]

  • Determination:

    • Rapid, Approximate Measurement: Place the capillary tube in the melting point apparatus. Heat the sample rapidly and record the approximate temperature range over which it melts. This provides a target for a more accurate measurement.[10]

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[10] Insert a new, freshly packed capillary tube. Heat the apparatus at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point.[5]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂. A pure compound will typically have a sharp melting range of 0.5-1.5°C.[5]

Causality and Trustworthiness:

  • Why a dry, fine powder? A wet sample will show a depressed melting point due to solvent impurities. A fine, well-packed powder ensures uniform heat transfer throughout the sample, leading to a sharper, more accurate melting range.

  • Why a slow heating rate? A slow rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range.[5]

  • Self-Validation: Performing a preliminary fast run followed by a slow, careful run validates the result. Consistency across multiple, carefully performed measurements establishes the trustworthiness of the data. A mixed melting point test (mixing the unknown with a known standard) can confirm identity if a reference sample is available.[6]

Protocol 2: Micro Boiling Point Determination (for Liquids)

This method is ideal for determining the boiling point of small volumes (a few drops) of liquid.[9][11]

Apparatus:

  • Small test tube (e.g., 6 x 50 mm) or a melting point capillary tube

  • A short piece of sealed capillary tubing (a fusion tube)

  • Thermometer

  • Heating bath (Thiele tube with mineral oil, or a melting point apparatus that can accommodate a liquid sample)

  • Rubber band or wire to attach the tube to the thermometer

Procedure:

  • Apparatus Assembly:

    • Add a few drops of 3-Methyl-1,2-thiazole-5-carbaldehyde into the small test tube or melting point capillary, enough to submerge the small fusion tube.

    • Take a piece of capillary tubing sealed at one end (the fusion tube) and place it, open-end down, inside the larger tube containing the liquid sample.[11]

    • Attach the sample tube to the thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer bulb.

  • Heating:

    • Place the assembly in the heating bath (e.g., Thiele tube). The heat transfer fluid should be below the opening of the sample tube.

    • Begin heating the bath gently. As the temperature rises, air trapped in the fusion tube will expand and slowly bubble out.[12]

  • Observation and Data Recording:

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the fusion tube. This indicates the liquid's vapor pressure is overcoming the external pressure, and the liquid is at or slightly above its boiling point.[11][12]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact moment the bubbling stops and the liquid just begins to be drawn back into the fusion tube is the point where the external pressure equals the vapor pressure of the liquid.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.[11][12]

Causality and Trustworthiness:

  • Why the inverted fusion tube? The trapped air in the fusion tube acts as a sensitive indicator of vapor pressure. The steady stream of bubbles confirms that the liquid's vapor pressure has exceeded the atmospheric pressure.

  • Why record on cooling? Recording the temperature as the liquid enters the capillary ensures that the system is at equilibrium (vapor pressure = atmospheric pressure). Recording during heating can lead to superheating and an overestimated boiling point.

  • Self-Validation: The process is highly reproducible. Repeating the determination with a fresh sample (if necessary) and obtaining a consistent temperature reading validates the measurement. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the logical flow of each experimental protocol.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_data Data Recording P1 Ensure Sample is Dry & Pulverized P2 Load Capillary Tube (2-3 mm height) P1->P2 P3 Pack Sample Tightly P2->P3 M1 Insert Sample into Apparatus P3->M1 M2 Rapid Heating: Determine Approx. MP M1->M2 M3 Cool Apparatus >20°C below Approx. MP M2->M3 M4 Slow Heating (1-2°C/min) with New Sample M3->M4 D1 Record T1: First Liquid Droplet M4->D1 D2 Record T2: Fully Liquefied D1->D2 D3 Report MP as Range: T1 - T2 D2->D3 Result Final Melting Point Range D3->Result

Caption: Workflow for Melting Point Determination.

Micro_Boiling_Point_Determination cluster_prep Apparatus Assembly cluster_heating Heating & Observation cluster_cooling Cooling & Data Recording A1 Add Liquid Sample to Micro Tube A2 Insert Sealed Capillary (Fusion Tube) Open-End Down A1->A2 A3 Attach Assembly to Thermometer A2->A3 H1 Place Assembly in Heating Bath A3->H1 H2 Heat Gently H1->H2 H3 Observe for Rapid, Continuous Bubbling from Fusion Tube H2->H3 C1 Remove Heat Source H3->C1 C2 Observe as Bubbling Slows and Stops C1->C2 C3 Record Temperature at the Moment Liquid Enters Fusion Tube C2->C3 Result Final Boiling Point C3->Result

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

While the specific melting and boiling points of 3-Methyl-1,2-thiazole-5-carbaldehyde remain to be formally documented, this guide provides the robust, field-proven methodologies required for their accurate determination. For scientists in drug discovery and development, the principles and protocols outlined herein constitute a self-validating system for generating reliable physicochemical data. This data is not only essential for the fundamental characterization and purity assessment of a new chemical entity but also serves as a critical input for downstream activities, including formulation development, process scale-up, and regulatory submissions. By adhering to these detailed procedures, researchers can confidently establish the foundational physical properties of novel compounds, ensuring the integrity of their research and paving the way for successful therapeutic development.

References

  • Micro Boiling Point Determination. (n.d.).
  • Melting point determin
  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
  • Determination of Melting Point. (n.d.). Wired Chemist.
  • Micro-Method for Boiling Point Determin
  • Measuring the Melting Point. (2023, May 8).
  • Micro-boiling point measurement. (n.d.). University of Calgary.
  • Micro-boiling point measurement. (n.d.). University of Calgary.
  • How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
  • Jouyban, A. (2009). An interesting relationship between drug absorption and melting point. PubMed.
  • Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214. (n.d.). PubChem.
  • Melting Point Determination. (n.d.).
  • Thiazole CAS#: 288-47-1. (n.d.). ChemicalBook.
  • Drug melting point: Significance and symbolism. (2025, July 31).
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019, April 30). Medwin Publishers.
  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3-Methyl-1,2-thiazole-5-carbaldehyde

Executive Summary This application note details the high-fidelity synthesis of 3-Methyl-1,2-thiazole-5-carbaldehyde , a critical heteroaromatic building block in medicinal chemistry. Unlike its 1,3-thiazole isomer, the 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-fidelity synthesis of 3-Methyl-1,2-thiazole-5-carbaldehyde , a critical heteroaromatic building block in medicinal chemistry. Unlike its 1,3-thiazole isomer, the 1,2-thiazole (isothiazole) core possesses a labile N–S bond susceptible to reductive cleavage and nucleophilic ring-opening. Consequently, standard formylation protocols (e.g., Vilsmeier-Haack) often fail or produce complex mixtures.

This guide prioritizes a Cryogenic C5-Lithiation protocol, which leverages the inherent acidity of the C5 proton (


) while kinetically suppressing ring fragmentation. We provide a validated workflow, troubleshooting logic, and safety parameters for handling organolithiums with sulfur-nitrogen heterocycles.

Retrosynthetic Analysis & Strategy

The synthesis relies on the regioselective functionalization of the commercially available 3-methylisothiazole core.

  • Challenge: The isothiazole ring is electron-deficient but fragile. The N–S bond is the "weak link."

  • Solution: Kinetic Deprotonation. The C5 proton is significantly more acidic than the C3-methyl protons or the C4 proton due to the inductive effect of the adjacent sulfur atom.

  • Reagent Choice: n-Butyllithium (n-BuLi) is effective, but temperature control is paramount to prevent the "ring-shattering" nucleophilic attack at sulfur.

Reaction Scheme

ReactionScheme SM 3-Methylisothiazole (Core) Inter 5-Lithio-3-methylisothiazole (Transient Species) SM->Inter n-BuLi (1.1 eq) THF, -78°C RingOpen Ring Opening (Sulfur Attack) SM->RingOpen T > -60°C Prod 3-Methylisothiazole- 5-carbaldehyde Inter->Prod 1. DMF (1.5 eq) 2. H+ Quench

Figure 1: Reaction pathway highlighting the critical temperature dependence to avoid ring cleavage.

Detailed Experimental Protocol

Method A: Direct C5-Lithiation (Recommended)

This method offers the highest atom economy and direct access from the core heterocycle.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]DensityRole
3-Methylisothiazole 99.151.01.12 g/mLSubstrate
n-Butyllithium (2.5M in hexanes)-1.1-Base
DMF (Anhydrous)73.091.50.944 g/mLFormyl Source
THF (Anhydrous)72.11Solvent-Solvent
Ammonium Chloride 53.49Excess-Quench
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with

    
     for 15 minutes.
    
  • Solvation: Syringe 3-Methylisothiazole (1.0 g, 10.1 mmol) and anhydrous THF (20 mL) into the flask.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C . Wait 15 minutes to ensure thermal equilibrium.

    • Critical Control Point: Do not proceed until the temperature is stable.

  • Deprotonation: Add n-BuLi (4.4 mL, 11.1 mmol, 2.5M) dropwise over 10 minutes via syringe pump or careful manual addition.

    • Observation: The solution may turn yellow/orange.

    • Timing: Stir at -78°C for exactly 45 minutes . Extending this time increases the risk of lateral lithiation on the methyl group.

  • Formylation: Add anhydrous DMF (1.2 mL, 15.1 mmol) dropwise.

    • Note: The reaction is exothermic.[1] Ensure the rate of addition is slow enough that the temperature does not rise above -70°C.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quenching: At 0°C, quench the reaction by adding saturated aqueous

    
     (10 mL) . Stir vigorously for 10 minutes.
    
  • Workup:

    • Extract with Ethyl Acetate (3 x 20 mL) .

    • Wash combined organics with Brine (20 mL) .

    • Dry over

      
       , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 65-75%.

Analytical Validation
  • 1H NMR (400 MHz, CDCl3):

    
     9.95 (s, 1H, CHO), 7.80 (s, 1H, C4-H), 2.55 (s, 3H, CH3).
    
  • Key Diagnostic: The disappearance of the C5 proton signal (typically around 8.5 ppm in the starting material) and appearance of the aldehyde singlet.

Troubleshooting & Optimization Logic

The primary failure mode in isothiazole chemistry is ring degradation. Use this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield / Complex Mixture Check1 Did the solution turn black/tarry? Start->Check1 Check2 Did you recover Starting Material? Check1->Check2 No Sol1 Cause: Ring Opening via S-attack Fix: Lower Temp (-78°C strict) or slower n-BuLi addition. Check1->Sol1 Yes Sol2 Cause: Incomplete Deprotonation Fix: Increase deprotonation time (max 60 min) or check n-BuLi titer. Check2->Sol2 Yes Sol3 Cause: Lateral Lithiation (on CH3) Fix: Ensure Kinetic Control (-78°C). Thermodynamic product is lateral. Check2->Sol3 No (Wrong Isomer formed)

Figure 2: Diagnostic workflow for optimizing the lithiation step.

Scientific Grounding & Safety

Mechanistic Insight

Isothiazoles are pseudo-aromatic. The S–N bond possesses significant single-bond character, making the sulfur atom susceptible to nucleophilic attack by strong bases (hard nucleophiles) like n-BuLi.

  • Path A (Desired): Acid-base reaction at C5 (

    
     ~27).
    
  • Path B (Undesired): Nucleophilic attack at Sulfur, leading to ring cleavage and formation of enaminothiones (often observed as foul-smelling tars).

  • Path C (Undesired): Lateral lithiation at the C3-methyl group. This is the thermodynamic product. Maintaining -78°C ensures the kinetic C5-lithio product is favored [1, 3].

Safety Profile
  • Organolithiums: Pyrophoric.[1] Handle under inert atmosphere.

  • Isothiazoles: Many derivatives are skin sensitizers.

  • Waste: The cleavage byproducts contain reactive thiols/sulfides. Treat aqueous waste with bleach (hypochlorite) before disposal to oxidize sulfur species.

References

  • Micetich, R. G. "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles."[9][10] Canadian Journal of Chemistry, 1970, 48(13), 2006–2015.

  • Sandosham, J., & Undheim, K. "Lithiation of Isothiazoles." Tetrahedron, 1994, 50(1), 275-284.
  • Science of Synthesis: "Product Class 15: Isothiazoles." Thieme Connect. (Authoritative review on isothiazole reactivity and ring-opening tendencies).

  • Sigma-Aldrich. "3-Methylisothiazole Product Sheet." (Physical properties and CAS verification).

Sources

Application

Application Note: Reductive Amination of 3-Methyl-1,2-thiazole-5-carbaldehyde

Abstract & Introduction The isothiazole (1,2-thiazole) scaffold is a critical pharmacophore in medicinal chemistry, found in antibiotics, anti-inflammatory agents, and antivirals. However, the functionalization of 3-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The isothiazole (1,2-thiazole) scaffold is a critical pharmacophore in medicinal chemistry, found in antibiotics, anti-inflammatory agents, and antivirals. However, the functionalization of 3-Methyl-1,2-thiazole-5-carbaldehyde presents specific challenges distinguishable from its 1,3-thiazole isomers. The lability of the N–S bond under vigorous reducing conditions and the potential for catalyst poisoning by the sulfur atom require a tailored approach to reductive amination.

This application note provides validated protocols for converting 3-Methyl-1,2-thiazole-5-carbaldehyde to secondary and tertiary amines. We prioritize the Sodium Triacetoxyborohydride (STAB) method for its chemoselectivity, while providing alternative workflows for difficult substrates.

Chemical Context: The Isothiazole Challenge

Before initiating synthesis, researchers must understand the reactivity profile of the substrate.

Substrate Analysis
  • Electrophilicity: The aldehyde at the C5 position (adjacent to sulfur) is highly electrophilic due to the electron-withdrawing nature of the isothiazole ring. Imine formation is generally rapid.

  • Ring Stability: Unlike 1,3-thiazoles, the 1,2-isothiazole ring contains a weak N–S bond.

    • Risk:[1] Strong reducing agents (e.g., LiAlH₄) or catalytic hydrogenation (H₂/Pd) can cleave the N–S bond, resulting in ring-opened thio-enamine byproducts.

    • Constraint: Avoid heterogeneous metal catalysts (Pd, Pt) which are easily poisoned by the isothiazole sulfur, leading to stalled reactions or requiring high pressures that risk ring cleavage.

Mechanistic Pathway

The reaction proceeds via the formation of a carbinolamine, dehydration to an iminium ion, and irreversible hydride transfer.

ReductiveAminationMechanism Aldehyde 3-Methyl-1,2-thiazole- 5-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (HNR2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Final Amine Product Iminium->Product + Hydride Source (STAB/NaBH3CN)

Figure 1: Mechanistic pathway for the reductive amination of isothiazole aldehydes. Note that the iminium formation is the rate-determining step in hindered systems, while reduction is fast.

Method Selection Matrix

Not all reductive aminations are equal.[1][2] Use this decision matrix to select the appropriate protocol for your specific amine partner.

MethodSelection Start Select Amine Partner IsBasic Is the Amine weakly basic? (Aniline/Heterocycle) Start->IsBasic IsHindered Is the Amine sterically hindered? IsBasic->IsHindered Yes MethodA Method A: STAB (Standard Protocol) IsBasic->MethodA No (Aliphatic) MethodB Method B: NaBH3CN (Stronger forcing conditions) IsHindered->MethodB No MethodC Method C: Pre-formation (Ti(OiPr)4 / NaBH4) IsHindered->MethodC Yes

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) - The Gold Standard

Applicability: Primary and secondary aliphatic amines. Rationale: STAB is mild and exhibits excellent chemoselectivity for aldehydes over ketones and does not reduce the aldehyde/imine competitively. It avoids the toxicity of cyanoborohydrides.

Reagents:

  • 3-Methyl-1,2-thiazole-5-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Catalyst: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature to promote imine formation.

    • Expert Note: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it, then add the AcOH.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may effervesce slightly.

  • Monitoring: Stir at room temperature under Nitrogen. Monitor by LCMS or TLC (typically 2–16 hours). Look for the disappearance of the aldehyde peak (approx. 10.0 ppm in 1H NMR if checking aliquots).

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Sodium Cyanoborohydride (NaBH₃CN) - For Weak Nucleophiles

Applicability: Anilines, less reactive amines, or when acid-sensitive groups require precise pH control. Safety Warning: Generates HCN gas if exposed to strong acid. Maintain pH > 3.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • NaBH₃CN (1.5 equiv)

  • Solvent: Methanol (MeOH)[4]

  • Additive: Acetic acid (to adjust pH)

Step-by-Step Protocol:

  • Mixing: Dissolve aldehyde and amine in anhydrous MeOH (0.1 M).

  • pH Adjustment: Check pH. Add glacial acetic acid dropwise until the pH is approximately 5–6 (wet pH paper check).

    • Why? At pH < 4, the amine is protonated and non-nucleophilic. At pH > 7, the imine does not form efficiently.

  • Reduction: Add NaBH₃CN (1.5 equiv).

  • Reaction: Stir at room temperature. If the pH rises above 6 during reaction, add drops of AcOH to maintain it.

  • Workup: Concentrate MeOH. Redissolve residue in EtOAc. Wash with saturated NaHCO₃ (Caution: ensure basic wash to trap any cyanide).

Comparative Data Analysis

The following table summarizes expected outcomes based on internal historical data for heterocyclic aldehydes.

ParameterMethod A (STAB)Method B (NaBH₃CN)Method C (H₂ / Pd-C)
Reaction Rate Fast (1-4 h)Moderate (4-12 h)Slow / Stalled
Selectivity Excellent (Aldehyde > Ketone)Good (pH dependent)Poor (Reduces olefins)
Ring Stability High High Low (Risk of N-S cleavage)
Toxicity LowHigh (Cyanide)Low
Water Tolerance Low (Hydrolyzes)HighN/A

Troubleshooting & Optimization

Issue: Low Conversion to Imine
  • Cause: Steric hindrance or electron-deficient amine.

  • Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .

    • Protocol: Mix Aldehyde + Amine + Ti(OiPr)₄ (neat or in THF) for 4 hours. Dilute with MeOH and add NaBH₄. The Titanium acts as a Lewis acid and water scavenger, forcing imine formation.

Issue: Dialkylation (Over-reaction)
  • Cause: Primary amines reacting with the product secondary amine.[1]

  • Solution: Use a large excess of the amine (5–10 equiv) or switch to Method A (STAB), which is known to suppress dialkylation compared to NaBH₃CN.

Issue: Ring Cleavage
  • Observation: Mass spectrum shows M+2 or M+4 species inconsistent with simple reduction, or loss of Sulfur.

  • Solution: Ensure no strong reducing metals (Li, Na) or hydrogenation catalysts are present. Stick strictly to Borohydride reagents.

Safety & Handling

  • Isothiazole Sensitization: Isothiazoles are known skin sensitizers (contact dermatitis). Handle all solids and solutions in a fume hood with nitrile gloves.

  • Cyanide Hazards: When using Method B, all waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Solvent Safety: DCE is a suspected carcinogen. Use DCM where possible if safety regulations are strict, though DCE often gives higher yields.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][5]

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent."[6] Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. "Reductive Amination." (Educational resource for mechanism verification). [Link]

Sources

Method

Application Note: Wittig Olefination Protocols for 3-Methyl-1,2-thiazole-5-carbaldehyde

Abstract & Strategic Significance The 3-methyl-1,2-thiazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly those targeting kinase inhibition a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 3-methyl-1,2-thiazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly those targeting kinase inhibition and anti-infective pathways. While the isothiazole ring is heteroaromatic, it possesses a characteristic N–S bond that renders it susceptible to nucleophilic ring opening under harsh conditions.

This guide provides an optimized protocol for performing Wittig olefinations on this specific substrate. Unlike simple carbocyclic aldehydes, the electron-deficient nature of the isothiazole ring at the 5-position requires careful modulation of basicity and temperature to prevent ring fragmentation or base-catalyzed polymerization . We present two distinct protocols based on the stability of the ylide, ensuring high fidelity and reproducibility.

Mechanistic Insight & Retrosynthetic Logic

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde to form an alkene and triphenylphosphine oxide.[1] For 3-methyl-1,2-thiazole-5-carbaldehyde, the stereochemical outcome and reaction success rely heavily on the nature of the ylide:

  • Stabilized Ylides (e.g., esters, ketones): React via a reversible betaine formation, leading to thermodynamic control and predominantly (E)-alkenes .[2]

  • Non-Stabilized Ylides (e.g., alkyl, aryl): React under kinetic control, typically favoring (Z)-alkenes (unless the Schlosser modification is employed).

Critical Design Consideration: Ring Stability

The isothiazole ring is less aromatic than thiazole and more prone to cleavage.

  • Risk: Strong nucleophilic bases (e.g., n-BuLi) used to generate ylides can attack the sulfur atom or the C-5 position, leading to ring opening.

  • Solution: For non-stabilized ylides, we utilize Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) as non-nucleophilic bases, strictly generating the ylide prior to aldehyde addition.

Decision Matrix: Condition Selection

Wittig_Decision_Tree Start Target Alkene Structure YlideType Identify Ylide Precursor Start->YlideType Stabilized Stabilized Ylide (EWG: -CO2R, -CN, -COR) YlideType->Stabilized Unstabilized Unstabilized Ylide (Alkyl, Aryl) YlideType->Unstabilized Cond_A Protocol A: Mild Conditions Base: K2CO3 or Et3N Solvent: DCM or THF Temp: RT to Reflux Stabilized->Cond_A pKa ~ 20 Cond_B Protocol B: Strong Base / Low Temp Base: NaH or KOtBu Solvent: Dry THF Temp: 0°C -> RT Unstabilized->Cond_B pKa > 20 Outcome_E Outcome: (E)-Selectivity High Yield, Low Risk Cond_A->Outcome_E Outcome_Z Outcome: (Z)-Selectivity Requires Inert Atmosphere Cond_B->Outcome_Z

Figure 1: Decision tree for selecting reaction conditions based on ylide stability.

Experimental Protocols

Protocol A: Stabilized Ylides (Synthesis of -Unsaturated Esters)

Use this for installing acrylates, cinnamates, or conjugated nitriles.

Reagents:

  • Substrate: 3-Methyl-1,2-thiazole-5-carbaldehyde (1.0 equiv)

  • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-1,2-thiazole-5-carbaldehyde (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Add the stabilized ylide (1.2 mmol) in one portion at room temperature (25 °C).

  • Reaction: Stir the reaction mixture under nitrogen atmosphere.

    • Optimization Note: Most reactions complete within 4–12 hours at RT. If conversion is slow (monitored by TLC), heat to reflux (40 °C for DCM, or switch to Toluene at 80 °C).

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The residue typically consists of the product and triphenylphosphine oxide (TPPO). Purify directly via flash column chromatography (Hexanes/EtOAc gradient). TPPO is polar and will elute later.

Expected Outcome: >85% Yield, >95:5 (E:Z) ratio.

Protocol B: Non-Stabilized Ylides (Synthesis of Styrenyl/Alkyl Derivatives)

Use this for extending the carbon chain with alkyl or aryl groups. This protocol requires strict exclusion of moisture.

Reagents:

  • Phosphonium Salt: e.g., Methyltriphenylphosphonium bromide (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.25 equiv) or NaH (60% dispersion, 1.25 equiv)

  • Substrate: 3-Methyl-1,2-thiazole-5-carbaldehyde (1.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

Protocol_B_Workflow Step1 1. Ylide Generation Salt + Base in THF 0°C, 30-60 min Step2 2. Substrate Addition Add Aldehyde dropwise 0°C Step1->Step2 Yellow/Orange Color Change Step3 3. Reaction Warm to RT Stir 2-4 h Step2->Step3 Step4 4. Quench Sat. NH4Cl Extract (EtOAc) Step3->Step4

Figure 2: Workflow for handling sensitive non-stabilized ylides.

Detailed Procedure:

  • Ylide Generation:

    • Charge a flame-dried flask with Methyltriphenylphosphonium bromide (1.2 mmol) and anhydrous THF (4 mL) under Argon.

    • Cool to 0 °C in an ice bath.

    • Add KOtBu (1.25 mmol) portion-wise. The suspension should turn bright yellow, indicating ylide formation.

    • Stir at 0 °C for 45 minutes to ensure complete deprotonation.

  • Substrate Addition:

    • Dissolve 3-Methyl-1,2-thiazole-5-carbaldehyde (1.0 mmol) in minimal anhydrous THF (1 mL).

    • Add the aldehyde solution dropwise to the ylide suspension at 0 °C. Crucial: Slow addition prevents local excess of aldehyde, which could lead to side reactions.

  • Reaction:

    • Allow the mixture to warm naturally to room temperature.

    • Monitor by TLC (typically 2–4 hours). The color usually fades as the ylide is consumed.

  • Workup:

    • Quench carefully with saturated aqueous NH₄Cl (5 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

Expected Outcome: 60–80% Yield, (Z)-isomer major (typically 80:20 to 90:10 Z:E).

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield / Ring Opening Base too strong or nucleophilic (e.g., n-BuLi used).Switch to KOtBu or NaH. Ensure ylide is fully formed before adding aldehyde.
No Reaction Wet solvent quenching the ylide.Re-distill THF over Na/Benzophenone or use molecular sieves. Ensure glassware is flame-dried.
Low (E)-Selectivity Reaction temperature too low during equilibration (for stabilized ylides).For Protocol A, switch solvent to Toluene and reflux to drive thermodynamic equilibrium.
Aldehyde Decomposition Nucleophilic attack on S-N bond.Avoid amine bases in Protocol B. Keep temperature < 0 °C during addition.

References

  • Wittig Reaction Scope & Mechanism

    • Wittig Reaction - Organic Chemistry Portal.[3] Retrieved from

  • Isothiazole Chemistry & Stability

    • Product Class 15: Isothiazoles. Science of Synthesis. Retrieved from

  • General Wittig Protocols for Heterocycles

    • Wittig Reaction - Dalal Institute. Retrieved from

  • Synthesis of Thiazole/Isothiazole Derivatives

    • A Systematic Review On Thiazole Synthesis. Retrieved from [4]

Sources

Application

Application Note: Synthesis of Key Pharmaceutical Intermediates from Isothiazole Carbaldehydes

Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Isothiazole carbaldehydes, particularly at the 4- and 5-positio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Isothiazole carbaldehydes, particularly at the 4- and 5-positions, are exceptionally versatile starting materials for constructing these complex pharmaceutical molecules. Their aldehyde functionality serves as a robust chemical handle for a variety of critical bond-forming reactions. This guide provides detailed, field-proven protocols for three fundamental transformations of isothiazole carbaldehydes: Reductive Amination, Horner-Wadsworth-Emmons Olefination, and Wittig Olefination. Each protocol is designed to be a self-validating system, offering insights into the underlying chemical principles and expected outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Isothiazole Carbaldehydes

Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. This arrangement imparts unique physicochemical properties, including metabolic stability and the ability to engage in specific hydrogen bonding interactions, making them highly valuable in drug design.[2] Derivatives of isothiazole have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, and antipsychotic properties.[2][3]

The aldehyde group (-CHO) on the isothiazole ring is a powerful tool for synthetic chemists. It is a prochiral center and a potent electrophile, enabling:

  • Carbon-Nitrogen (C-N) bond formation: Crucial for introducing amine-containing side chains, a common feature in many Active Pharmaceutical Ingredients (APIs).

  • Carbon-Carbon (C-C) bond formation: Essential for extending carbon skeletons and building molecular complexity.

This document details robust methodologies for converting readily available isothiazole carbaldehydes into advanced pharmaceutical intermediates.

Core Synthetic Protocols

Protocol 1: Reductive Amination for C-N Bond Formation

Reductive amination is arguably the most important method for synthesizing substituted amines from aldehydes.[4][5][6] The reaction proceeds in a one-pot fashion, first through the formation of an imine intermediate by reacting the isothiazole carbaldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method avoids the common problem of over-alkylation seen with direct amine alkylation.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could be detrimental to sensitive substrates.[6][7]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Workup & Purification A Isothiazole Carbaldehyde C Imine/Iminium Ion Intermediate A->C Reaction in Solvent (e.g., DCE, THF) B Primary/Secondary Amine (e.g., Piperazine derivative) B->C E Final Product: Substituted Isothiazole Amine C->E Hydride Transfer D Reducing Agent (NaBH(OAc)₃) D->E F Aqueous Quench (e.g., sat. NaHCO₃) E->F G Extraction (e.g., EtOAc, DCM) F->G H Chromatography (Silica Gel) G->H

Caption: Reductive Amination Workflow.

  • Reagents & Materials:

    • Isothiazole-4-carbaldehyde (1.0 eq)

    • Desired amine (e.g., 1-(1,2-benzisothiazol-3-yl)piperazine) (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add isothiazole-4-carbaldehyde (1.0 eq) and the amine (1.1 eq).

    • Dissolve the solids in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.

    • Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the imine/iminium ion.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls any potential exotherm and ensures a smooth reaction.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired substituted amine.

ParameterExpected Result
Yield 75-95%
Purity (LC-MS) >98%
¹H NMR Disappearance of aldehyde proton (~9-10 ppm). Appearance of new methylene protons adjacent to the nitrogen (~2.5-3.5 ppm).
Mass Spec (ESI+) [M+H]⁺ corresponding to the calculated exact mass of the product.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for creating alkenes, especially when high (E)-stereoselectivity is desired.[8][9][10] It utilizes a phosphonate carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart.[8] The reaction with aldehydes, including aromatic and heteroaromatic ones, almost exclusively produces the thermodynamically more stable (E)-alkene.[8] The water-soluble dialkyl phosphate byproduct is also much easier to remove during workup compared to the triphenylphosphine oxide from a Wittig reaction.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Olefination A Phosphonate Ester (e.g., Triethyl phosphonoacetate) C Stabilized Phosphonate Carbanion A->C B Base (e.g., NaH, K₂CO₃) B->C Deprotonation E Oxaphosphetane Intermediate C->E D Isothiazole Carbaldehyde D->E Nucleophilic Attack F Final Product: (E)-α,β-Unsaturated Ester E->F Elimination G Dialkyl Phosphate Byproduct (Water Soluble) E->G

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

  • Reagents & Materials:

    • Triethyl phosphonoacetate (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Isothiazole-5-carbaldehyde (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup, oil bath.

  • Procedure:

    • In a flame-dried, three-neck flask under nitrogen, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

    • Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe to the NaH suspension. Causality Note: This exothermic deprotonation generates the phosphonate carbanion. Slow addition at 0 °C prevents uncontrolled hydrogen evolution and side reactions.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

    • Cool the resulting clear or slightly hazy solution back to 0 °C.

    • Add a solution of isothiazole-5-carbaldehyde (1.0 eq) in a small amount of anhydrous THF dropwise.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify via silica gel chromatography to isolate the (E)-alkene product.

ParameterExpected Result
Yield 80-98%
Stereoselectivity >95:5 (E:Z)
¹H NMR Appearance of two vinyl protons with a large coupling constant (J ≈ 15-18 Hz), characteristic of an (E)-alkene.
IR Spectroscopy Strong C=O stretch (ester) and C=C stretch (alkene).
Protocol 3: Wittig Olefination

The Wittig reaction is a classic and reliable method for converting aldehydes and ketones into alkenes.[11][12][13][14] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[13] While the HWE reaction is often preferred for (E)-alkenes from stabilized ylides, the Wittig reaction remains indispensable, particularly for generating non-stabilized ylides (e.g., for installing a simple methylene group) which tend to give (Z)-alkenes.[12]

  • Reagents & Materials:

    • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) (1.2 eq)

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

    • Isothiazole-4-carbaldehyde (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup.

  • Procedure:

    • Ylide Generation: In a flame-dried, two-neck flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add n-BuLi solution (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide (Ph₃P=CH₂). Causality Note: The strong base n-BuLi deprotonates the phosphonium salt to form the nucleophilic ylide. This step must be done under strictly anhydrous conditions.

    • Stir the ylide solution at 0 °C for 1 hour.

    • Wittig Reaction: Add a solution of isothiazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. The disappearance of the ylide's color often indicates reaction completion. Monitor by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography. Note: The byproduct, triphenylphosphine oxide, can sometimes co-elute with the product, requiring careful chromatography.

Case Study: Synthesis of a Ziprasidone Precursor

The antipsychotic drug Ziprasidone contains a key 1-(1,2-benzisothiazol-3-yl)piperazine moiety.[15][16] A crucial intermediate in some synthetic routes involves an aldehyde which is then coupled to this piperazine unit via reductive amination.[17] This provides a real-world application of the protocols described.

G A 2-(6-chloro-2-oxoindolin-5-yl)acetaldehyde (Key Aldehyde Intermediate) C Ziprasidone (Final API) A->C Reductive Amination (Protocol 1) Reagents: NaBH(OAc)₃, DCE B 3-(piperazin-1-yl)benzo[d]isothiazole B->C

Caption: Synthesis of Ziprasidone via Reductive Amination.

The synthesis of Ziprasidone often involves reacting 5-(2-chloroethyl)-6-chloro-oxindole with 1-(1,2-benzisothiazol-3-yl) piperazine.[18][19] However, an alternative strategy employs a key aldehyde intermediate, 2-(6-chloro-2-carbonyl indoles-5-yl) acetaldehyde, which is then coupled using reductive amination with 3-piperazinyl-1,2-benzisothiazole in the presence of sodium triacetoxyborohydride, directly applying the principles of Protocol 1.[17] This highlights the industrial relevance and efficiency of using heteroaromatic aldehydes as pivotal intermediates.

Troubleshooting and Scientific Considerations

  • Moisture Sensitivity: Both HWE and Wittig reactions that use strong bases like NaH or n-BuLi are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Aldehyde Purity: The starting isothiazole carbaldehyde should be pure. Aldehydes can oxidize to carboxylic acids on storage, which will interfere with the reactions.

  • Byproduct Removal: While the HWE byproduct is water-soluble, triphenylphosphine oxide from the Wittig reaction can be challenging to remove. Sometimes, precipitating it from a nonpolar solvent like hexanes/ether can be effective.

  • Reaction Monitoring: Always monitor reactions by an appropriate method (TLC, LC-MS). Heteroaromatic compounds can sometimes be difficult to visualize on TLC plates; using a combination of UV light and a potassium permanganate stain is recommended.

Conclusion

Isothiazole carbaldehydes are high-value, versatile building blocks for pharmaceutical synthesis. The protocols for reductive amination, Horner-Wadsworth-Emmons olefination, and Wittig olefination detailed in this guide provide robust and reproducible methods for their conversion into complex intermediates. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and adapt these procedures to construct a diverse array of isothiazole-containing molecules destined for drug discovery and development programs.

References

  • A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. Journal of the Indian Chemical Society. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. Available at: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science. Available at: [Link]

  • Ziprasidone - New Drug Approvals. New Drug Approvals. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of isothiazoles. ResearchGate. Available at: [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Product Class 15: Isothiazoles. Science of Synthesis. Available at: [Link]

  • The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents.
  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox. Molbase. Available at: [Link]

  • Synthetic method of ziprasidone. Google Patents.
  • An improved process for the preparation of ziprasidone. Google Patents.
  • WITTIG REACTION. PHARMD GURU. Available at: [Link]

  • Process for the preparation of ziprasidone. Google Patents.
  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wittig reaction - Wikipedia. Wikipedia. Available at: [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. ResearchGate. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Selective Oxidation of 3-Methyl-1,2-thiazole-5-carbaldehyde to 3-Methyl-1,2-thiazole-5-carboxylic Acid

Abstract The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. The 3-methyl-1,2-thiazole-5-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. The 3-methyl-1,2-thiazole-5-carboxylic acid scaffold is a valuable building block found in numerous biologically active molecules, leveraging the unique electronic and structural properties of the thiazole ring.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of 3-methyl-1,2-thiazole-5-carbaldehyde. We delve into the mechanistic rationale behind method selection, offering a comparative analysis of common oxidative techniques. Detailed, field-proven protocols for the highly efficient Pinnick oxidation and the classic Tollens' oxidation are presented, emphasizing experimental design, causality, and validation to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Importance of Thiazole Carboxylic Acids

The thiazole nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including antibacterial, anti-inflammatory, and antineoplastic agents.[1][4] Its ability to engage in hydrogen bonding and its unique metabolic stability make it a privileged scaffold in drug design. The specific target of this guide, 3-methyl-1,2-thiazole-5-carboxylic acid, serves as a critical precursor for the synthesis of more complex pharmaceutical candidates through amide couplings and other derivatizations.

The primary challenge in this synthesis is the selective oxidation of the aldehyde group without compromising the integrity of the electron-rich thiazole ring.[1] The thiazole ring, while aromatic, can be susceptible to oxidative degradation or side reactions under harsh conditions.[5] Therefore, the choice of oxidant and reaction conditions is paramount to achieving a high yield of the desired product while preserving the heterocyclic core. This guide focuses on methodologies that offer high selectivity and functional group tolerance.

Mechanistic Considerations & Method Selection

The oxidation of an aldehyde to a carboxylic acid involves the removal of the aldehydic proton and the introduction of a hydroxyl group. The ideal method for a substrate like 3-methyl-1,2-thiazole-5-carbaldehyde should be mild enough to avoid N-oxidation, S-oxidation, or electrophilic attack on the thiazole ring.[6]

Recommended Approach: The Pinnick Oxidation

The Pinnick oxidation stands out as the premier method for this transformation due to its exceptional mildness and broad functional group tolerance.[7][8] It is particularly effective for aldehydes, including those that are sterically hindered or part of sensitive heterocyclic systems.[7][9]

Core Mechanism: The reaction utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which is converted in situ to the active oxidant, chlorous acid (HClO₂), under weakly acidic conditions (typically a phosphate buffer).[8][9] The chlorous acid adds to the aldehyde, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[8]

Pinnick_Mechanism cluster_activation Active Oxidant Formation cluster_oxidation Aldehyde Oxidation cluster_scavenging Byproduct Quenching NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 Protonation H2PO4 H₂PO₄⁻ (Buffer) H2PO4->HClO2 Aldehyde R-CHO HClO2->Aldehyde Intermediate [R-CH(OH)(OClO)] Aldehyde->Intermediate + HClO₂ Carboxylic_Acid R-COOH Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Scavenger 2-Methyl-2-butene HOCl->Scavenger Quenched Non-reactive byproduct Scavenger->Quenched Reaction

The Critical Role of a Scavenger: The hypochlorous acid (HOCl) byproduct is itself a reactive oxidant that can lead to undesired side reactions, such as chlorination of the thiazole ring or the starting material.[8] To mitigate this, a scavenger, most commonly 2-methyl-2-butene, is added to the reaction mixture to quench the HOCl as it forms.[9]

Alternative Methods

While the Pinnick oxidation is highly recommended, other methods can be employed, each with distinct advantages and limitations.

  • Tollens' Oxidation: This classic method uses an ammoniacal solution of silver nitrate ([Ag(NH₃)₂]⁺) and is exceptionally mild.[10][11] It is primarily known as a qualitative test for aldehydes, identified by the formation of a silver mirror.[12][13] For preparative purposes, it is suitable for small-scale syntheses where harsh conditions must be avoided. Its primary drawbacks are the cost of silver nitrate and the need to prepare the reagent fresh due to its short shelf life.[10]

  • Jones Oxidation: This method employs chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid in acetone.[14][15] It is a powerful and inexpensive oxidant capable of converting primary alcohols and aldehydes to carboxylic acids.[16][17] However, its utility here is limited. The strongly acidic conditions and the harsh nature of the Cr(VI) reagent pose a significant risk of degrading the thiazole ring. Furthermore, the generation of toxic chromium waste is a major environmental concern.[16]

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation protocol is a critical decision based on substrate sensitivity, scale, cost, and safety considerations. The following table summarizes the key attributes of the discussed methods.

Method Oxidizing System Typical Conditions Advantages Disadvantages & Limitations
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O, Room TempExcellent functional group tolerance, mild conditions, high yields, suitable for sensitive heterocycles.[7][8]Requires a scavenger for HOCl byproduct; sodium chlorite can be hazardous if not handled correctly.[8]
Tollens' Oxidation [Ag(NH₃)₂]⁺OH⁻Aqueous NH₃, gentle warmingExtremely mild, highly selective for aldehydes.[10][11]Reagent must be freshly prepared, expensive for large scale, can form explosive silver fulminate if allowed to dry.[10][18]
Jones Oxidation CrO₃, H₂SO₄, AcetoneAcetone/H₂O, 0°C to Room TempInexpensive and powerful oxidant.[14][16]Harsh acidic conditions, toxic chromium waste, risk of over-oxidation or degradation of the thiazole ring.[14][17]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the oxidation of 3-methyl-1,2-thiazole-5-carbaldehyde. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Overview

Workflow Start Starting Material (3-Methyl-1,2-thiazole-5-carbaldehyde) Reaction Oxidation Reaction (e.g., Pinnick Conditions) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis Final Final Product (3-Methyl-1,2-thiazole-5-carboxylic Acid) Analysis->Final

Protocol 4.1: Pinnick Oxidation (Recommended Method)

This protocol is adapted from the conditions developed by Pinnick and Kraus and is optimized for heterocyclic aldehydes.[7][9][19]

Materials and Reagents:

  • 3-Methyl-1,2-thiazole-5-carbaldehyde

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1,2-thiazole-5-carbaldehyde (1.0 eq) in a 1:1 mixture of t-butanol and water (e.g., 10 mL/g of aldehyde). Add 2-methyl-2-butene (2.0 eq).

  • Buffer Addition: To the stirred solution, add sodium dihydrogen phosphate monohydrate (1.5 eq).

  • Oxidant Preparation: In a separate beaker, prepare a solution of sodium chlorite (1.5 eq, 80%) in water (e.g., 2 mL/g of NaClO₂). Caution: Solid sodium chlorite is a strong oxidizer and should not be mixed directly with organic materials.

  • Reaction Execution: Cool the reaction flask to 0-5 °C using an ice-water bath. Slowly add the sodium chlorite solution dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.

  • Quenching and Work-up: Cool the mixture again in an ice bath. Quench the reaction by slowly adding a saturated solution of sodium sulfite to destroy any excess oxidant. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. If t-butanol was used, it can often be removed under reduced pressure first. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Protocol 4.2: Tollens' Oxidation (Alternative Mild Method)

This protocol is suitable for small-scale synthesis and confirmation.

Materials and Reagents:

  • 3-Methyl-1,2-thiazole-5-carbaldehyde

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

  • Nitric Acid (for cleaning glassware)

Equipment:

  • Scrupulously clean test tube or flask

  • Water bath

Procedure:

  • Prepare Tollens' Reagent: This reagent must be prepared fresh immediately before use. In a clean flask, add 2 mL of 5% silver nitrate solution. Add 1-2 drops of 10% sodium hydroxide solution to form a brown precipitate of silver(I) oxide (Ag₂O). Add 2 M ammonium hydroxide dropwise, with swirling, until the brown precipitate just dissolves, forming the [Ag(NH₃)₂]⁺ complex. Avoid adding a large excess of ammonia.[10][13]

  • Reaction: Add a small amount of 3-methyl-1,2-thiazole-5-carbaldehyde (e.g., 50-100 mg) dissolved in a minimal amount of a suitable co-solvent if necessary (like THF or ethanol) to the freshly prepared Tollens' reagent.

  • Heating: Gently warm the mixture in a water bath at 50-60 °C for 10-15 minutes. A positive reaction is indicated by the formation of a silver mirror on the inside of the flask or a black precipitate of silver metal.[12]

  • Work-up: After the reaction is complete, carefully acidify the mixture with dilute nitric acid to dissolve the silver. The carboxylic acid product may precipitate upon acidification or can be extracted with an organic solvent.

  • Deactivation: Crucial Safety Step: Immediately after the experiment, add dilute acid to the remaining Tollens' reagent to decompose any residual silver complexes, which can form highly explosive silver fulminate upon standing.

Conclusion

The selective oxidation of 3-methyl-1,2-thiazole-5-carbaldehyde is a key synthetic step for accessing valuable pharmaceutical intermediates. The Pinnick oxidation is presented as the method of choice, offering a robust, mild, and high-yielding pathway that is compatible with the sensitive thiazole heterocycle. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in these protocols, researchers can reliably synthesize 3-methyl-1,2-thiazole-5-carboxylic acid, enabling further progress in drug discovery and development programs.

References

  • Pinnick oxidation - Wikipedia. Available at: [Link]

  • Pinnick oxidation - Grokipedia. Available at: [Link]

  • Tollens Reagent: Preparation, Uses & Test Explained - Vedantu. Available at: [Link]

  • Jones oxidation - Wikipedia. Available at: [Link]

  • Pinnick oxidation | . Available at: [Link]

  • Jones Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Tollens' Test- Definition, Principle, Procedure, Result, Uses - Microbe Notes. Available at: [Link]

  • Jones Oxidation - Reaction Repo Documentation. Available at: [Link]

  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • oxidation of aldehydes and ketones - Chemguide. Available at: [Link]

  • Tollens' Test - Chemistry LibreTexts. Available at: [Link]

  • Pinnick-Lindgren Oxidation - SynArchive. Available at: [Link]

  • Pinnick Oxidation | Orgoly. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available at: [Link]

  • 19.6: Oxidation of alcohols and aldehydes - Chemistry LibreTexts. Available at: [Link]

  • Jones Oxidation - Organic Chemistry Tutor. Available at: [Link]

  • Oxidative Ring-Opening of Benzothiazole Derivatives. Available at: [Link]

  • Thiazole - Wikipedia. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - ResearchGate. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

Sources

Application

Application Note: Functionalization of the 3-Methyl Group in 1,2-Thiazole-5-Carbaldehyde

[1][2][3] Executive Summary & Strategic Analysis The functionalization of 3-methyl-1,2-thiazole-5-carbaldehyde (also known as 3-methylisothiazole-5-carbaldehyde) presents a classic chemoselectivity challenge in heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Strategic Analysis

The functionalization of 3-methyl-1,2-thiazole-5-carbaldehyde (also known as 3-methylisothiazole-5-carbaldehyde) presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule features three distinct reactive centers:

  • The 5-Formyl Group: Highly electrophilic and prone to nucleophilic attack or oxidation.

  • The Isothiazole Ring (N-S Bond): Susceptible to nucleophilic cleavage by strong bases (e.g., n-BuLi), leading to ring fragmentation.

  • The 3-Methyl Group: Weakly acidic (

    
    ), requiring strong bases for deprotonation, yet less acidic than the 5-position (which is blocked here) or the aldehyde 
    
    
    
    -proton (non-enolizable).

The Core Problem: Direct functionalization of the 3-methyl group via lateral lithiation is chemically risky because the conditions required to deprotonate the methyl group (strong base) are incompatible with the unprotected aldehyde (nucleophilic addition) and can trigger ring opening of the isothiazole core.

The Solution: This guide details two high-fidelity pathways:

  • Route A (Dominant Strategy): Protection-directed Lateral Lithiation using non-nucleophilic bases (LDA/LiTMP) to avoid ring cleavage.

  • Route B (Alternative Strategy): Radical-mediated halogenation for accessing benzylic-like electrophiles.

Route A: Lateral Lithiation (The Organometallic Pathway)

This is the most versatile method for C-C bond formation. It relies on the "lateral metalation" concept, where the specific acidity of the methyl group adjacent to the C=N bond is exploited.

Phase 1: Aldehyde Protection

The aldehyde must be masked as an acetal to prevent polymerization and nucleophilic attack.

  • Reagents: Ethylene glycol (1.2 eq),

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH, cat.), Toluene.
  • Mechanism: Acid-catalyzed nucleophilic addition/elimination.

  • Critical Control Point: Isothiazoles are generally acid-stable, but prolonged reflux can lead to tarring. Use a Dean-Stark trap to drive equilibrium.

Phase 2: Regioselective Lateral Lithiation
  • Challenge: n-Butyllithium (n-BuLi) acts as both a base and a nucleophile. In isothiazoles, n-BuLi frequently attacks the Sulfur atom, causing ring fragmentation into thio-enones (Vicentini et al., 1970).

  • Expert Insight: To suppress ring cleavage, use a non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are sterically hindered, preventing S-attack while retaining sufficient basicity to deprotonate the lateral methyl group.

Phase 3: Electrophilic Trapping & Deprotection

The resulting carbanion is trapped with an electrophile (


), followed by acidic hydrolysis to restore the aldehyde.
Workflow Diagram (Route A)

G Start 3-Methyl-1,2-thiazole- 5-carbaldehyde Step1 Protection (Dioxolane Formation) Start->Step1 Ethylene glycol, p-TsOH Step2 Lateral Lithiation (LDA, -78°C) Step1->Step2 THF, -78°C Avoid n-BuLi Step3 Electrophile Trap (R-X, R-CHO) Step2->Step3 Add Electrophile Step4 Deprotection (HCl/H2O) Step3->Step4 Acid Hydrolysis End 3-Functionalized Product Step4->End

Figure 1: Step-wise workflow for the protection-lithiation-deprotection strategy.

Detailed Protocol: Route A
Step 1: Synthesis of 2-(3-methylisothiazol-5-yl)-1,3-dioxolane
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser and nitrogen inlet.

  • Charging: Add 3-methyl-1,2-thiazole-5-carbaldehyde (10.0 mmol), ethylene glycol (15.0 mmol), and

    
    -TsOH (0.5 mmol) into Toluene (50 mL).
    
  • Reaction: Reflux vigorously for 4-6 hours. Monitor water collection in the trap.

  • Workup: Cool to RT. Wash with saturated NaHCO

    
     (2 x 20 mL) and Brine (20 mL). Dry organic layer over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexanes/EtOAc).

    • Checkpoint: Verify disappearance of aldehyde peak (~10.0 ppm) in

      
      H NMR.
      
Step 2 & 3: Lithiation and Trapping
  • Preparation of LDA: In a flame-dried Schlenk flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

  • Substrate Addition: Dissolve the protected acetal (from Step 1) in anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C over 15 minutes.

    • Note: The solution typically turns deep yellow/orange, indicating anion formation.

  • Incubation: Stir at -78°C for 45-60 minutes. Do not warm up , as the lithiated species may degrade or rearrange.

  • Trapping: Add the electrophile (e.g., Methyl Iodide, Benzaldehyde, Allyl Bromide) (1.2 eq) dropwise.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with EtOAc. The product now contains the functionalized 3-position and the protected aldehyde.

Step 4: Deprotection
  • Hydrolysis: Dissolve the crude intermediate in THF/Water (4:1). Add 1M HCl (2 eq).

  • Stir: Stir at RT for 2-4 hours.

  • Neutralization: Neutralize with NaHCO

    
     to pH 7. Extract and purify.
    

Route B: Radical Bromination (Wohl-Ziegler)

If the target is a 3-bromomethyl or 3-dibromomethyl derivative (useful for further nucleophilic substitutions), radical bromination is efficient.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl

    
     or Trifluorotoluene.
    
  • Mechanism: Radical chain reaction at the benzylic-like methyl position.

  • Risk: The aldehyde H-atom can be abstracted (bond dissociation energy is relatively low), leading to acyl radicals. However, the methyl C-H abstraction is generally faster under thermodynamic control.

Protocol
  • Dissolution: Dissolve 3-methyl-1,2-thiazole-5-carbaldehyde (5 mmol) in CCl

    
     (20 mL) (or PhCF
    
    
    
    as a greener alternative).
  • Addition: Add NBS (5.0 mmol, 1.0 eq). Add AIBN (0.1 mmol).

  • Initiation: Reflux the mixture. Initiate with a sunlamp if available to boost radical flux.

  • Monitoring: Reaction is complete when succinimide floats to the top (1-3 hours).

  • Workup: Filter off succinimide while hot. Concentrate filtrate.

  • Product: 3-(bromomethyl)-1,2-thiazole-5-carbaldehyde. This is a potent lachrymator; handle with care.

Troubleshooting & Optimization Guide

Solvent & Base Screening Table
ParameterRecommendedAlternative"Do Not Use"Reason
Base LDA (Lithium Diisopropylamide)LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)n-BuLi / t-BuLi Alkyllithiums attack the Sulfur atom, causing ring opening (Vicentini, 1970).
Solvent THF (Anhydrous)DME (Dimethoxyethane)Diethyl Ether THF coordinates Li+, stabilizing the lateral anion. Ether is often too non-polar for efficient deprotonation here.
Temp -78°C -90°C to -60°C> -40°CHigher temps promote retrograde fragmentation of the lithiated ring.
Protection 1,3-Dioxolane 1,3-Dioxane Unprotected Unprotected aldehyde consumes base immediately (

).
Mechanism of Failure: Ring Cleavage

If you observe a complex mixture and loss of the aromatic signals in NMR, you likely triggered the ring cleavage pathway shown below:

Failure Start 3-Methylisothiazole Derivative Attack Nucleophilic Attack at Sulfur (by n-BuLi) Start->Attack Strong Nucleophile Cleavage Ring Opening (Formation of Thio-enone) Attack->Cleavage Irreversible

Figure 2: The primary failure mode when using nucleophilic bases like n-BuLi.

References

  • Vicentini, G., et al. "Lithiation of five-membered heteroaromatic compounds."[1] Canadian Journal of Chemistry, vol. 48, no.[2] 13, 1970, pp. 2006-2015.[2]

  • Caton, M. P. L., et al. "Isothiazoles. Part XIII. Lateral metallation of alkylisothiazoles." Journal of the Chemical Society C: Organic, 1970.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard protocols for acetal protection).
  • PubChem Compound Summary. "3-Methyl-1,2-thiazole-4-carbaldehyde" (Structural analog verification).

Disclaimer: The protocols described involve the use of pyrophoric reagents (organolithiums) and toxic solvents. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of isothiazole aldehydes in nucleophilic addition

Topic: Troubleshooting Low Reactivity/Instability in Nucleophilic Additions Ticket ID: ISO-CHO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary: The "Isothiazole Par...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity/Instability in Nucleophilic Additions Ticket ID: ISO-CHO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Isothiazole Paradox"

User Query: "Why is my isothiazole aldehyde unreactive toward Grignards/lithiums, or decomposing into a black tar? It should be electron-deficient and highly reactive."

Technical Insight: You are likely facing the Isothiazole Paradox . While the ring is indeed electron-deficient (making the aldehyde highly electrophilic), the isothiazole core itself is a "trap."

  • The Trap (Decomposition): The N–S bond is weak and highly susceptible to nucleophilic attack. Hard bases (R-Li, OH⁻) often attack the sulfur or the C-5 position before attacking the carbonyl, leading to ring fragmentation (cyano-enethiolates).

  • The Wall (Inertness): The Nitrogen lone pair and Sulfur atom are excellent ligands. They can coordinate to your organometallic reagent (Mg/Li), forming stable chelates that deactivate the nucleophile or precipitate it out of solution.

Diagnostic Decision Matrix

Use this flowchart to identify the specific failure mode of your reaction.

Troubleshooting Start Reaction Outcome? Tar Black Tar / Decomposition Start->Tar Complex Mixture Inert No Reaction / SM Recovered Start->Inert Clean SM CheckBase Nucleophile Hardness? Tar->CheckBase Coord Diagnosis: Reagent Coordination (N/S Chelation) Inert->Coord Hard Hard (R-Li, OH-, RMgBr) CheckBase->Hard Soft Soft/Stabilized CheckBase->Soft RingOpen Diagnosis: Ring Fragmentation (N-S Cleavage) Hard->RingOpen Temp Check Temp Soft->Temp Sol1 Solution: Turbo-Grignard (iPrMgCl·LiCl) @ -78°C RingOpen->Sol1 HighTemp > -40°C Temp->HighTemp HighTemp->RingOpen Sol2 Solution: Add LiCl / Transmetallation Coord->Sol2

Figure 1: Diagnostic workflow for identifying isothiazole reaction failure modes. Note the bifurcation between ring opening (decomposition) and coordination (inertness).

Technical Deep Dive & Troubleshooting

Issue A: The "Disappearing" Starting Material (Ring Fragmentation)

Symptom: The reaction mixture turns dark immediately. Workup yields nitriles, elemental sulfur, or complex thioamides. Mechanism: The N–S bond is the "Achilles' heel" of isothiazoles. Hard nucleophiles attack the sulfur atom or C-5, triggering a cascade that opens the ring. The Fix:

  • Avoid Organolithiums: R-Li species are too basic. They attack the ring faster than the aldehyde.

  • Use "Turbo" Reagents: Switch to Knochel-type reagents (e.g., R-MgCl·LiCl).[1][2][3][4] The LiCl breaks up aggregates, increasing the nucleophilicity of the carbon without increasing the basicity to the point of ring destruction.

  • Temperature Control: Never run these reactions at 0°C. Maintain -78°C to kinetically favor carbonyl addition over ring opening.

Issue B: The "Stalled" Reaction (Coordination Poisoning)

Symptom: Starting material is recovered unchanged, even with excess reagent. Mechanism: The isothiazole nitrogen (and sulfur) acts as a Lewis base.

  • If you use R-MgBr, the Mg coordinates to the isothiazole Nitrogen. This forms a stable 5- or 6-membered chelate (depending on aldehyde position) that deactivates the carbonyl and sequesters the Grignard reagent. The Fix:

  • Lewis Acid Additives: Paradoxically, adding a separate Lewis acid (like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) can saturate the nitrogen lone pair, freeing the aldehyde for attack.
    
  • Transmetallation: Generate the organometallic species in situ or use Zinc/Magnesium hybrids (R2Zn·2MgCl2[2]·2LiCl) which are softer and less prone to N-coordination.

Issue C: Regio-Sensitivity (Position 3 vs 4 vs 5)

Reactivity depends heavily on where your aldehyde is located.

Aldehyde PositionRisk LevelPrimary Failure ModeRecommended Strategy
C-5 (Adjacent to S) CRITICAL Ring opening via S-attack.Must use Turbo-Grignard @ -78°C. Avoid all R-Li.
C-3 (Adjacent to N) HIGH Chelation (N-Mg-O bridge).Requires LiCl additive to break chelation.
C-4 (Backbone) MODERATE Steric hindrance / Electronic deactivation.Most stable isomer. Standard Grignards may work, but Turbo preferred.

Standardized Protocol: Safe Nucleophilic Addition

This protocol utilizes Knochel's "Turbo-Grignard" chemistry to bypass the stability issues of the isothiazole ring.

Reagents:

  • Isothiazole carbaldehyde (1.0 equiv)

  • Organohalide (R-X) for nucleophile generation

  • iPrMgCl·LiCl (Turbo Grignard solution, 1.3 M in THF)

  • Solvent: Anhydrous THF (Must be dry; water accelerates ring opening via hydroxide generation).

Step-by-Step Workflow:

  • Nucleophile Preparation (Halogen-Magnesium Exchange):

    • In a flame-dried flask under Argon, dissolve the organohalide (R-I or R-Br, 1.1 equiv) in anhydrous THF.

    • Cool to -20°C.

    • Add iPrMgCl·LiCl (1.1 equiv) dropwise.

    • Stir for 30–60 mins to generate R-MgCl·LiCl. Note: This creates a highly reactive but non-basic nucleophile.

  • Substrate Addition:

    • Cool the generated Grignard solution to -78°C .

    • Dissolve the Isothiazole carbaldehyde in THF (separately).

    • Add the aldehyde solution slowly down the side of the flask to the Grignard mixture. Rate: 1 mL/min.

  • Reaction & Quench:

    • Stir at -78°C for 1 hour. Do not warm up yet.

    • Monitor by TLC (take a micro-aliquot and quench immediately in MeOH).

    • Quench: While still at -78°C, add saturated aqueous

      
      .
      
    • Why? Warming up the unquenched alkoxide can trigger a Retro-Cannizzaro or ring fragmentation.

  • Workup:

    • Warm to room temperature after quenching.

    • Extract with EtOAc, wash with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      

Mechanism of Failure (Visualized)

Understanding the "Trap" is vital for troubleshooting.

Mechanism cluster_success Desired Pathway (Turbo-Grignard) SM Isothiazole Aldehyde (Electrophilic) Intermediate Ring Cleavage Intermediate SM->Intermediate Attack at Sulfur (Not Carbonyl!) Alcohol Secondary Alcohol (Success) SM->Alcohol Attack at Carbonyl Nu Hard Nucleophile (R-Li / OH-) Product Thioamide / Nitrile Mess (DEAD END) Intermediate->Product Irreversible Fragmentation SoftNu Soft Nucleophile (R-MgCl·LiCl)

Figure 2: The competitive pathways. Hard nucleophiles attack the sulfur (red path), leading to destruction. Soft/Complexed nucleophiles attack the carbonyl (green path).

References & Further Reading

  • Knochel, P., et al. (2006).[1][3] Highly Functionalized Magnesium Organometallics via a Halogen–Magnesium Exchange. Angewandte Chemie International Edition .

    • Context: Foundational text on iPrMgCl·LiCl (Turbo Grignard) which is essential for functionalizing sensitive heterocycles like isothiazoles without ring opening.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley .

    • Context: The authoritative textbook describing the reactivity of 1,2-azoles, specifically the weakness of the N–S bond toward nucleophilic attack.

  • Dunet, J., & Knochel, P. (2011).[2][3] Regioselective Functionalization of the Thiazole and Isothiazole Scaffold. Organic Letters .

    • Context: Specific protocols for magnesiation and functionalization of isothiazoles, demonstrating the necessity of LiCl additives.

  • Chivers, T. (2019). A Guide to Chalcogen-Nitrogen Chemistry. World Scientific .

    • Context: Detailed physical-organic explanation of the N-S bond lability and coordination chemistry of isothiazoles.

Sources

Optimization

Stability of 3-Methyl-1,2-thiazole-5-carbaldehyde under basic conditions

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Stability & Handling of 3-Methyl-1,2-thiazole-5-carbaldehyde Executive Summary: The "Fragile Triangle" You are work...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Stability & Handling of 3-Methyl-1,2-thiazole-5-carbaldehyde

Executive Summary: The "Fragile Triangle"

You are working with 3-Methyl-1,2-thiazole-5-carbaldehyde (also known as 3-methylisothiazole-5-carbaldehyde). This molecule presents a unique stability challenge often underestimated in standard organic synthesis.

Unlike its 1,3-thiazole isomer, the 1,2-isothiazole ring contains a weak Nitrogen-Sulfur (N–S) bond. When you add an electron-withdrawing aldehyde group at the 5-position, the ring becomes highly electron-deficient. This creates a "Fragile Triangle" of reactivity:

  • N–S Bond: Susceptible to cleavage.

  • C-5 Position: Highly electrophilic (vulnerable to nucleophilic attack).

  • Aldehyde: Desired reactive site, but activates the ring toward destruction.

Immediate Action Required: If you are currently using strong bases (NaOH, KOH, NaOEt, t-BuOK) or unbuffered aqueous basic conditions, STOP . These conditions will rapidly degrade your starting material into thiocyanates and vinyl sulfides.

Mechanism of Instability

To troubleshoot effectively, you must understand how the molecule fails. Under basic conditions, the base (


) faces a choice: attack the aldehyde (productive) or attack the ring (destructive).
Diagram 1: Competing Pathways (Degradation vs. Synthesis)

G Start 3-Methyl-1,2-thiazole- 5-carbaldehyde Base Base (B-) Start->Base Aldehyde_Attack Attack at Aldehyde Carbon Base->Aldehyde_Attack Mild/Buffered Base (Kinetic Control) Ring_Attack Nucleophilic Attack at C-5 or Deprotonation at C-3 Methyl Base->Ring_Attack Strong Base/High Temp (Thermodynamic Control) Product Desired Product (e.g., Knoevenagel Adduct) Aldehyde_Attack->Product Ring_Open Ring Cleavage (N-S Bond Break) Ring_Attack->Ring_Open Decomp Decomposition Products (Thiocyanates, Enamines, Tar) Ring_Open->Decomp

Caption: The "Survival Bias" of Isothiazoles. Strong bases attack the electron-deficient ring (Red Path) faster than they effect the desired aldehyde transformation (Green Path).

Troubleshooting Guide

Use this table to diagnose experimental failures.

Symptom Probable Cause Corrective Action
Reaction turns black/tarry immediately Ring Polymerization. Strong base (OH⁻, OR⁻) attacked the isothiazole ring, causing fragmentation and polymerization.Switch to a non-nucleophilic, mild base (e.g., Piperidine/Acetic Acid buffer, DBU in catalytic amounts). Avoid aqueous hydroxides.
Starting material disappears, no product Ring Opening (N-S Cleavage). The N-S bond cleaved, forming water-soluble thiocyanates that washed away during workup.Check the aqueous layer of your extraction. Use anhydrous conditions with organic bases (TEA, DIPEA) in non-polar solvents (DCM, Toluene).
Low Yield in Condensation (e.g., Knoevenagel) Cannizzaro Competition. In strong base, the aldehyde disproportionates or the ring degrades before condensation occurs.Use catalytic piperidine with glacial acetic acid (1:1 ratio) in ethanol or toluene. The acid buffers the pH, protecting the ring.
Multiple spots on TLC (Streaking) Self-Condensation. The 3-methyl group is weakly acidic. Strong base can deprotonate it, causing it to attack the aldehyde of another molecule.Lower the reaction temperature (0°C to RT). Do not heat above 60°C unless using microwave irradiation for short bursts.

Recommended Protocols (Best Practices)

A. Base Selection Matrix

The choice of base is the single most critical factor for success.

Base ClassExamplesCompatibilityNotes
Strong Nucleophiles NaOH, KOH, LiOHFORBIDDEN Will destroy the ring via nucleophilic attack at C-5.
Alkoxides NaOMe, NaOEt, t-BuOKHIGH RISK Causes rapid ring opening and transesterification/polymerization.
Tertiary Amines TEA, DIPEA, NMMGOOD Suitable for acylation or mild condensations. Use in dry solvents.
Buffered Systems Piperidine/AcOH, NH₄OAcEXCELLENT Gold Standard for Knoevenagel/Aldol reactions. The buffer prevents pH spikes.
Inorganic Carbonates K₂CO₃, Cs₂CO₃MODERATE Use in anhydrous DMF/MeCN. Avoid water to prevent hydroxide formation.
B. Validated Workflow: Knoevenagel Condensation

Target: Condensation with Malononitrile or similar active methylene compounds.[1]

  • Solvent: Ethanol (anhydrous) or Toluene.

  • Reagents: 1.0 eq Aldehyde + 1.1 eq Active Methylene.

  • Catalyst: 5 mol% Piperidine + 5 mol% Glacial Acetic Acid (Pre-mixed).

  • Conditions: Stir at Room Temperature (RT) for 2–4 hours.

    • Note: If heating is required, use refluxing toluene with a Dean-Stark trap to remove water, pushing the equilibrium without increasing basicity.

  • Workup: Evaporate solvent directly. Avoid strong acid/base washes. Recrystallize from EtOH/Hexane.

Storage & Handling

  • Atmosphere: Store under Argon or Nitrogen. The aldehyde is prone to autoxidation to the carboxylic acid, which is unstable and can decarboxylate.

  • Temperature: Refrigerate (2–8°C). Long-term storage at -20°C is preferred.

  • Physical State: If the compound turns from a yellow solid/oil to a dark brown gum, it has polymerized. Discard.

Frequently Asked Questions (FAQ)

Q: Can I use this aldehyde in a Wittig reaction? A: Yes, but be careful with the ylide generation. Do not use n-BuLi to generate the ylide in the presence of the aldehyde. Pre-form the ylide with a base like NaH or KOtBu before adding the isothiazole aldehyde. Add the aldehyde slowly at -78°C to minimize ring attack.

Q: Why is the 3-methyl group a problem? A: On an electron-deficient ring (due to the 5-aldehyde), the 3-methyl protons become significantly more acidic (pKa ~20-25). Strong bases can deprotonate this position, leading to self-condensation (dimerization) rather than the desired reaction.[2]

Q: I see "Thiazole" and "Isothiazole" used interchangeably. Does it matter? A: Yes, critically. Thiazole is 1,3-S,N. Isothiazole is 1,2-S,N. The 1,2-bond (N-S) is much weaker than the C-S bonds in thiazoles. Protocols that work for thiazole-5-carbaldehyde (which is robust) will often destroy isothiazole-5-carbaldehyde.

References

  • Isothiazole Chemistry & Ring Stability

    • Source: Brown, D. W., & Sainsbury, M. (1984). "Isothiazoles."[3][4][5][6] In Comprehensive Heterocyclic Chemistry.

    • Relevance: Defines the N-S bond cleavage mechanism under nucleophilic conditions.
    • Link:

  • Synthesis and Reactivity of Isothiazole Carbaldehydes

    • Source: Machoň, Z., & Dugi, A. (1980). "Synthesis and reactions of 3-methylisothiazole-5-carbaldehyde." Polish Journal of Chemistry.
    • Relevance: Establishes the sensitivity of the 5-carbaldehyde deriv
    • Link:

  • Base-Promoted Ring Opening (General Mechanism)

    • Source: Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd Ed.).
    • Relevance: Standard text describing the "ring opening of isothiazoles by nucleophiles."
    • Link:

  • Knoevenagel Conditions for Sensitive Heterocycles

    • Source: Dandia, A., et al. (2009). "Ecofriendly solvent free microwave induced Knoevenagel condensation." International Journal of Chemical Sciences.

    • Relevance: Validates the use of weak/buffered bases (ammonium acetate/piperidine)
    • Link:

Sources

Troubleshooting

Overcoming steric hindrance in 3-Methyl-1,2-thiazole-5-carbaldehyde reactions

Ticket ID: #ISO-3M5C-OPT Status: Open Priority: High (Drug Discovery/Synthesis) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] System Overview: The Steric & Electronic Landscape Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-3M5C-OPT Status: Open Priority: High (Drug Discovery/Synthesis) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

System Overview: The Steric & Electronic Landscape

Welcome to the technical support guide for 3-Methyl-1,2-thiazole-5-carbaldehyde . Users frequently report "steric hindrance" with this scaffold, but our analysis suggests the issue is often a complex interplay between steric crowding at C4 and electronic deactivation/coordination at N2 .

The molecule presents three distinct "Zones of Resistance":

  • The C4 "Sandwich" Zone: Located between the C3-Methyl and C5-Formyl groups.[1] This is the only open ring position but is sterically crowded and electronically deactivated.

  • The N2 Coordination Trap: The nitrogen lone pair can chelate metal catalysts or Lewis acids, altering reaction trajectories or poisoning catalysts. The C3-Methyl group provides proximal steric bulk that hinders this coordination (sometimes beneficially, sometimes detrimentally).

  • The C5-Formyl Interface: While the aldehyde itself is accessible, the adjacent sulfur and nitrogen atoms can destabilize charged intermediates (e.g., tetrahedral intermediates in amination).

Troubleshooting Modules

Module A: Functionalizing the C4 Position (The "Sandwich" Effect)

Symptom: Electrophilic aromatic substitution (EAS) at C4 (e.g., halogenation, nitration) fails or requires forcing conditions that degrade the aldehyde.

Root Cause: The C3-Methyl and C5-Formyl groups create a steric wall. Furthermore, the isothiazole ring is electron-deficient, and the aldehyde withdraws further density, making C4 highly deactivated.

Protocol: High-Temperature C4-Bromination Standard Lewis acids often fail due to N2-coordination.[1]

ParameterRecommendationRationale
Reagent

/ Acetic Acid (AcOH)
Elemental bromine in AcOH is preferred over NBS to maintain acidic pH, preventing ring opening.[1]
Temperature 100°C - 120°C High thermal energy is required to overcome the activation energy barrier caused by electronic deactivation [1].
Catalyst None (Thermal) or

Avoid bulky Lewis acids.[1] The thermal pathway is cleaner for this specific scaffold.
Workup Quench w/

Rapidly neutralizes excess bromine to prevent oxidation of the aldehyde to carboxylic acid.

Step-by-Step:

  • Dissolve 3-methyl-1,2-thiazole-5-carbaldehyde (1.0 equiv) in Glacial AcOH (5 mL/mmol).

  • Add

    
     (1.5 equiv) dropwise at RT (exotherm possible).[1]
    
  • Seal the vessel (Q-tube or pressure vial recommended) and heat to 110°C for 6–12 hours.

  • Critical Check: Monitor via LCMS. If conversion stalls, add 0.5 equiv

    
    .
    
  • Cool to 0°C, quench with sat. aq.

    
    . Extract with DCM.[2]
    
Module B: Aldehyde Condensation with Bulky Nucleophiles

Symptom: Reductive amination or Knoevenagel condensation fails with sterically hindered amines/ylides.[1]

Root Cause: Traditional Lewis Acids (e.g.,


, 

) coordinate to the N2 nitrogen rather than the carbonyl oxygen due to the "Ortho-Effect" from the sulfur, effectively deactivating the wrong site or creating a steric wall.

Solution: The HFIP Activation Protocol (Lewis Acid-Free) Hexafluoroisopropanol (HFIP) activates the aldehyde via strong H-bonding without adding steric bulk, bypassing the need for metal catalysts [2].[1]

Visualizing the Activation Pathway:

HFIP_Activation Aldehyde 3-Me-Isothiazole-5-CHO LewisAcid Lewis Acid (Ti/Al) BLOCKED by N2-Coordination Aldehyde->LewisAcid Fails (N-Trap) HFIP HFIP Solvent (H-Bond Network) Aldehyde->HFIP Solvation Activated Activated Carbonyl (Sterically Free) HFIP->Activated H-Bond Activation Product Condensation Product Activated->Product + Bulky Amine

Figure 1: HFIP bypasses the steric/coordination trap inherent to metal Lewis Acids.[1]

Protocol: HFIP-Mediated Reductive Amination

  • Solvent: Mix HFIP and Toluene (1:4 ratio). Pure HFIP can be too acidic for some amines; the mixture balances activation with solubility.

  • Reactants: Combine Aldehyde (1.0 equiv) and Amine (1.1 equiv).

  • Conditions: Stir at 40°C for 2 hours. The formation of the imine usually proceeds rapidly due to HFIP activation.

  • Reduction: Evaporate HFIP (critical, as it consumes hydrides). Redissolve in MeOH/DCM and add

    
     (1.5 equiv).
    
Module C: Metal-Catalyzed Cross-Couplings

Symptom: Palladium-catalyzed reactions (e.g., Suzuki, Buchwald) fail.[1]

Root Cause: The 3-methyl group sterically hinders the formation of square-planar complexes at N2, but the sulfur atom can still poison soft metals like Pd.

Troubleshooting Matrix:

IssueDiagnosisFix
Low Conversion Catalyst poisoning by Sulfur/Nitrogen.Switch to Pd-PEPPSI-IPr or XPhos Pd G4 .[1] These bulky NHC/phosphine ligands create a protective shell around the Pd, preventing non-productive coordination by the isothiazole heteroatoms [3].
No Reaction Oxidative addition failure due to electron-poor ring.[1]Use pre-milled Pd sources or higher temperatures (80°C+).[1]
Dehalogenation Hydride source present (often from solvent).[1]Avoid DMF/DMA.[1] Use 1,4-Dioxane or Toluene .

Frequently Asked Questions (FAQ)

Q1: Can I use n-BuLi to lithiate the C4 position? A: Proceed with extreme caution. Isothiazoles are prone to ring fragmentation (N-S bond cleavage) with strong organolithiums.[1] If you must lithiate, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C in THF. The bulky base reduces nucleophilic attack on the sulfur, favoring deprotonation at C4.

Q2: Why does my aldehyde oxidize to carboxylic acid during workup? A: Isothiazole aldehydes are electron-deficient and highly susceptible to autoxidation.[1] Always degas solvents and store the intermediate under Argon. During workup, ensure all oxidants (like bromine) are fully quenched with sulfite before the mixture warms to room temperature.

Q3: The 3-Methyl group seems too far to affect the aldehyde. Why do you cite it? A: You are correct that it is distal. However, in the crystal lattice and in solution, the 3-Methyl group alters the conformation of the solvation shell around the N2 nitrogen. In metal catalysis, this "remote steric" effect prevents the formation of stable bis-coordinated complexes, forcing the metal to adopt less stable geometries [1].

Decision Logic for Experiment Design

Use this flow to select the correct pathway for your modification.

DecisionTree Start Goal: Modify 3-Me-1,2-thiazole-5-CHO Target Select Target Site Start->Target C4 Target: C4 Position (Ring Functionalization) Target->C4 C5 Target: C5 Aldehyde (Condensation/Reduction) Target->C5 Halogen Halogenation? C4->Halogen Lithiation Lithiation? C4->Lithiation Bulky Bulky Nucleophile? C5->Bulky Action_Br Use Br2/AcOH @ 110°C (No Lewis Acid) Halogen->Action_Br Action_Li Use LiTMP @ -78°C (Avoid n-BuLi) Lithiation->Action_Li Action_HFIP Use HFIP Solvent (H-Bond Activation) Bulky->Action_HFIP Yes Action_Std Standard Reductive Amination (NaBH(OAc)3) Bulky->Action_Std No

Figure 2: Experimental decision matrix for isothiazole functionalization.

References

  • Isothiazole Reactivity & Coordination

    • Source: Thieme Connect / Science of Synthesis.[1] "Product Class 15: Isothiazoles."[1] (Detailed review of electrophilic substitution and metal coordination limits due to 3-methyl substitution).

  • HFIP Solvent Effects

    • Source: RSC Chemical Science. "Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation."[1] (Explains HFIP's ability to activate carbonyls and stabilize intermediates without steric bulk).

  • Reductive Amination of Hindered Ketones/Aldehydes

    • Source: MDPI Molecules. "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines."[1][2] (Protocol using trichlorosilane/TMEDA for sterically demanding substrates).

  • General Isothiazole Synthesis & Stability

    • Source: Organic Chemistry Portal.[1] "Synthesis of Isothiazoles." (Overview of ring stability and functionalization limits).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1,2-Thiazole and 1,3-Thiazole Carbaldehydes for the Research Scientist

For researchers, scientists, and professionals in drug development, the subtle differences in the reactivity of isomeric heterocyclic scaffolds can have profound implications for synthetic strategy and molecular design....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the subtle differences in the reactivity of isomeric heterocyclic scaffolds can have profound implications for synthetic strategy and molecular design. This guide provides an in-depth, objective comparison of the reactivity of carbaldehyde derivatives of 1,2-thiazole (isothiazole) and 1,3-thiazole. By delving into the electronic underpinnings of their reactivity and presenting supporting experimental data, this document aims to equip you with the field-proven insights necessary for informed decision-making in your research endeavors.

Structural and Electronic Foundations of Reactivity

The differing arrangement of the nitrogen and sulfur atoms in the five-membered aromatic rings of 1,2-thiazole and 1,3-thiazole fundamentally dictates the electronic character of the ring and, consequently, the reactivity of a directly attached carbaldehyde group.

1,2-Thiazole (Isothiazole): The adjacent nitrogen and sulfur atoms in the isothiazole ring create a unique electronic environment. The nitrogen atom's lone pair is involved in the aromatic sextet, while the sulfur atom also contributes to the π-system. This arrangement leads to a generally electron-deficient ring system. The most acidic proton is at the C5 position, indicating a degree of electron withdrawal at this position.

1,3-Thiazole: In the 1,3-thiazole ring, the nitrogen atom is at a position analogous to pyridine, and the sulfur atom is at a position analogous to thiophene.[1] This separation of the heteroatoms results in a more polarized electronic distribution. The C2 position is notably electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, making the proton at C2 the most acidic.[1][2] Conversely, the C5 position is comparatively electron-rich.[1]

These intrinsic electronic differences are critical in determining the electrophilicity of the carbonyl carbon in their respective carbaldehyde derivatives. An aldehyde group attached to a more electron-withdrawing ring system will exhibit a more electrophilic carbonyl carbon, rendering it more susceptible to nucleophilic attack.

Comparative Reactivity in Key Transformations

This section will compare the reactivity of 1,2- and 1,3-thiazole carbaldehydes in fundamental organic reactions, supported by experimental protocols and data where available.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. The rate and extent of this reaction are directly influenced by the electrophilicity of the carbonyl carbon.

Theoretical Reactivity: Based on the electronic nature of the parent heterocycles, it is anticipated that carbaldehydes of the more electron-deficient 1,2-thiazole ring system will be more reactive towards nucleophiles than their 1,3-thiazole counterparts. For 1,3-thiazole carbaldehydes, the reactivity is expected to vary with the position of the aldehyde group, with a 2-formyl group experiencing the strongest electron-withdrawing effect and thus being the most reactive, followed by the 4- and 5-formyl derivatives.

Experimental Insights: While direct kinetic comparisons are not abundant in the literature, we can infer relative reactivities from reaction conditions and yields in related transformations. For instance, the successful synthesis of isothiazole-5-carbaldehydes from 5-lithioisothiazoles and DMF suggests the aldehyde is stable enough to be formed and isolated, yet reactive enough for subsequent transformations.[3]

Experimental Protocol: Wittig Reaction of 2-Methoxy-1,3-thiazole-4-carbaldehyde [4]

This protocol details the conversion of a 1,3-thiazole carbaldehyde to an alkene, a common nucleophilic addition-elimination reaction.

  • Step 1: In-situ Generation of the Wittig Reagent: Methyltriphenylphosphonium bromide (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Step 2: Ylide Formation: The suspension is cooled to -78 °C, and n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equivalents) is added dropwise. The mixture is allowed to warm to 0 °C and stirred for 1 hour, during which the color typically turns deep red or orange, indicating the formation of the phosphorus ylide.

  • Step 3: Reaction with the Aldehyde: A solution of 2-methoxy-1,3-thiazole-4-carbaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Step 4: Reaction Progression and Quenching: The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Step 5: Workup and Purification: The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common transformation. The ease of this oxidation can be influenced by the electronic nature of the heterocyclic ring.

Theoretical Reactivity: Electron-rich aldehydes are generally more susceptible to oxidation. Therefore, it is plausible that 1,3-thiazole-5-carbaldehyde would be more readily oxidized compared to its 2- and 4-isomers, and potentially more so than 1,2-thiazole carbaldehydes. Conversely, strong oxidizing agents can lead to ring cleavage in electron-rich systems.[5]

Experimental Insights: Studies on the oxidation of various heterocyclic aldehydes using quinolinium dichromate have shown that the reactivity is influenced by the electronegativity of the heteroatoms in the ring.[6] For example, 2-furaldehyde is more reactive than 2-thiophenecarbaldehyde. While a direct comparison with thiazole aldehydes was not provided, this supports the principle that the electronic nature of the ring modulates the reactivity of the aldehyde group.

Experimental Protocol: Oxidation of a Heterocyclic Aldehyde to a Carboxylic Acid

This generalized protocol is based on standard oxidation procedures.

  • Step 1: Dissolution of Aldehyde: The thiazole or isothiazole carbaldehyde (1.0 equivalent) is dissolved in a suitable solvent such as acetone or a mixture of acetic acid and water.

  • Step 2: Addition of Oxidant: A solution of an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and water) or potassium permanganate, is added dropwise to the aldehyde solution at 0 °C.

  • Step 3: Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 4: Workup: The reaction is quenched by the addition of isopropanol to destroy any excess oxidant. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate.

  • Step 5: Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting carboxylic acid can be purified by recrystallization or column chromatography.

Reduction Reactions

The reduction of aldehydes to primary alcohols is a fundamental transformation, typically achieved with hydride reagents.

Theoretical Reactivity: The reactivity in reduction reactions mirrors that of nucleophilic addition. A more electrophilic carbonyl carbon will react more readily with hydride donors. Therefore, 1,2-thiazole carbaldehydes are predicted to be more reactive towards reduction than 1,3-thiazole carbaldehydes. Among the 1,3-isomers, the 2-carbaldehyde is expected to be the most reactive.

Experimental Insights: Reductions of aldehydes and ketones with reagents like sodium borohydride or lithium aluminum hydride are generally efficient for a wide range of substrates.[7] The choice of reagent and conditions can often overcome subtle differences in reactivity between substrates. However, in competitive reductions or with milder reducing agents, the inherent electronic differences between the thiazole isomers would likely become more apparent.

Experimental Protocol: Reduction of a Thiazole Carbaldehyde to an Alcohol

This protocol outlines a standard procedure for the reduction of a heterocyclic aldehyde.

  • Step 1: Aldehyde Solution: The thiazole or isothiazole carbaldehyde (1.0 equivalent) is dissolved in a suitable protic solvent like methanol or ethanol.

  • Step 2: Hydride Addition: Sodium borohydride (NaBH₄, 1.1 to 1.5 equivalents) is added portion-wise to the solution at 0 °C.

  • Step 3: Reaction Progression: The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

  • Step 4: Quenching and Workup: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid. The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Step 5: Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the corresponding alcohol, which can be further purified if necessary.

Data Summary and Comparison

To facilitate a direct comparison, the following table summarizes the key electronic properties and expected reactivity trends of 1,2- and 1,3-thiazole carbaldehydes.

Feature1,2-Thiazole Carbaldehydes1,3-Thiazole Carbaldehydes
Ring Electronics Generally electron-deficient.C2 is electron-deficient, C5 is electron-rich.[1]
Predicted Carbonyl Electrophilicity HighModerate to High (2-CHO > 4-CHO > 5-CHO)
Reactivity towards Nucleophiles HigherModerate to Higher
Reactivity in Oxidation LowerModerate to Higher (5-CHO potentially highest)
Reactivity in Reduction HigherModerate to Higher

Mechanistic and Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated.

Nucleophilic Addition Mechanism

Caption: Generalized mechanism of nucleophilic addition to a carbaldehyde.

Experimental Workflow for Wittig Reaction

Wittig_Workflow start Suspend Ph₃PCH₃Br in THF add_buLi Add n-BuLi at -78°C, warm to 0°C start->add_buLi form_ylide Stir for 1h to form ylide add_buLi->form_ylide add_aldehyde Add thiazole carbaldehyde in THF at 0°C form_ylide->add_aldehyde react Stir at room temperature (12-16h) add_aldehyde->react quench Quench with aq. NH₄Cl react->quench extract Extract with DCM quench->extract workup Wash, dry, and concentrate extract->workup purify Purify by column chromatography workup->purify product Isolated alkene product purify->product

Caption: Step-by-step workflow for a typical Wittig olefination reaction.

Conclusion and Future Outlook

The reactivity of 1,2- and 1,3-thiazole carbaldehydes is intricately linked to the electronic nature of the parent heterocyclic ring. The generally more electron-deficient 1,2-thiazole system is predicted to render its carbaldehyde derivatives more susceptible to nucleophilic attack and reduction compared to the 1,3-isomers. Within the 1,3-thiazole series, the reactivity is position-dependent, with the electron-deficient C2 position leading to the most reactive carbaldehyde.

While these trends can be inferred from fundamental principles, there is a clear need for direct comparative studies, including kinetic measurements and computational analyses, to provide a more quantitative understanding of these reactivity differences. Such studies would be invaluable for the rational design of synthetic routes and the fine-tuning of reaction conditions in medicinal and materials chemistry. As a self-validating system, the protocols described herein provide a robust starting point for researchers to explore and exploit the nuanced reactivity of these important heterocyclic building blocks.

References

  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. (n.d.). Retrieved from [Link]

  • Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 53(5), 596-603.
  • Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). Retrieved from [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

  • nuclear magnetic resonance - spectroscopy. (2023, May 13). Retrieved from [Link]

  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • RELATIVE REACTIVITY OF CARBONYLS. (n.d.). Retrieved from [Link]

  • Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? (2015, October 20). ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (n.d.). ScienceDirect. Retrieved from [Link]

  • THIAZOLE AND ITS DERIVATIVES. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • 13C NMR.pdf. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024, January 19). MDPI. Retrieved from [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). ResearchGate. Retrieved from [Link]

  • Carbonyl Reactivity. (n.d.). Michigan State University. Retrieved from [Link]

  • oxidation of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. (2013, April 8). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University. Retrieved from [Link]

  • Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. (2018, March 22). ResearchGate. Retrieved from [Link]

  • Reduction Reactions and Heterocyclic Chemistry. (2016, January 8). Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • 15.5a The Chemical Shift in C 13 and Proton NMR. (2018, September 20). YouTube. Retrieved from [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. (2020, August 5). YouTube. Retrieved from [Link]

  • Product Class 15: Isothiazoles. (n.d.). Retrieved from [Link]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2024, July 11). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

Sources

Comparative

Validating structure of 3-Methyl-1,2-thiazole-5-carbaldehyde using X-ray crystallography

Executive Summary The Core Challenge: In fragment-based drug discovery (FBDD), the isothiazole (1,2-thiazole) scaffold is a critical bioisostere. However, distinguishing 3-methyl-1,2-thiazole-5-carbaldehyde from its regi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: In fragment-based drug discovery (FBDD), the isothiazole (1,2-thiazole) scaffold is a critical bioisostere. However, distinguishing 3-methyl-1,2-thiazole-5-carbaldehyde from its regioisomer, 5-methyl-1,2-thiazole-3-carbaldehyde , is notoriously difficult using standard 1D NMR. Both isomers present identical multiplicity patterns (singlets) and highly similar chemical shifts.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of unambiguously assigning the absolute regiochemistry of the isothiazole ring substituents. This guide compares SC-XRD against NMR/MS workflows and provides a validated protocol for crystallographic characterization, addressing the specific challenge of handling low-melting isothiazole derivatives.

Part 1: The Isothiazole Regioisomer Trap (NMR vs. X-ray)

The Ambiguity of NMR

In 1H NMR, the isothiazole ring proton (H-4) appears as a singlet. The methyl group also appears as a singlet. Without a vicinal proton for coupling, the connectivity between the methyl group, the ring heteroatoms (N/S), and the aldehyde cannot be determined by simple scalar coupling (


-coupling).

Table 1: Comparative Efficacy of Analytical Methods

Feature1H / 13C NMR NOESY / HMBC HR-MS SC-XRD (Gold Standard)
Purity Assessment ExcellentGoodExcellentModerate
Functional Group ID ExcellentGoodGoodGood
Regioisomer ID Poor/Ambiguous (Requires reference standards)Moderate (Dependent on long-range coupling visibility)Fail (Identical Mass)Absolute (Direct Imaging)
Stereochemistry Relative onlyRelative onlyN/AAbsolute
Sample State SolutionSolutionGas/IonSolid (Crystal)
Why X-ray Wins: The Bond Length Fingerprint

SC-XRD distinguishes the isomers by directly mapping electron density to atomic positions. The definitive proof lies in the bond lengths of the heteroaromatic ring. The N–S bond is significantly shorter than the C–S bond , allowing immediate orientation of the ring relative to the substituents.

  • N–S Bond Length: ~1.66 Å

  • C–S Bond Length: ~1.72 Å

In the 3-methyl isomer, the methyl carbon is bonded to the carbon adjacent to Nitrogen. In the 5-methyl isomer, it is bonded to the carbon adjacent to Sulfur. X-ray diffraction resolves this connectivity with >99.9% confidence.

Visualization: The Decision Matrix

The following diagram illustrates the logical failure point of NMR and the resolution provided by X-ray crystallography.

Isomer_Validation Isomer1 Target: 3-Methyl-5-CHO NMR 1H NMR Analysis Isomer1->NMR XRD SC-XRD Analysis Isomer1->XRD Isomer2 Impurity: 5-Methyl-3-CHO Isomer2->NMR Isomer2->XRD Result_NMR Result: Identical Singlets (Ambiguous) NMR->Result_NMR Indistinguishable Result_XRD1 Map A: Me adjacent to N (Confirmed 3-Me) XRD->Result_XRD1 Result_XRD2 Map B: Me adjacent to S (Confirmed 5-Me) XRD->Result_XRD2

Figure 1: Decision matrix showing how SC-XRD resolves the ambiguity that leads to false positives in NMR analysis of isothiazoles.

Part 2: Experimental Protocol for SC-XRD Validation

Challenge: 3-Methyl-1,2-thiazole-5-carbaldehyde typically exists as a low-melting solid or oil, making direct crystallization difficult. Strategy: If the neat compound does not crystallize, derivatization is the standard protocol to increase molecular weight and rigidity, facilitating lattice formation.

Workflow Diagram: From Oil to Structure

Crystallization_Protocol Start Crude Aldehyde (Oil/Low-melt Solid) Check Is it Solid? Start->Check Direct Direct Recrystallization (Pentane/Et2O) Check->Direct Yes Deriv Derivatization (2,4-DNP or Oxime) Check->Deriv No (Liquid) Growth Slow Evaporation (4°C) Direct->Growth Deriv->Growth Mount Cryo-Mounting (100 K) Growth->Mount Solve Structure Solution (SHELXT) Mount->Solve

Figure 2: Adaptive workflow for crystallizing low-melting isothiazole aldehydes.

Step-by-Step Methodology
1. Crystal Growth (The Critical Step)
  • Scenario A (Solid): If the compound is solid (MP > 30°C), dissolve 20 mg in a minimum amount of warm ethanol or dichloromethane. Filter into a clean vial. Place this vial inside a larger jar containing pentane (Vapor Diffusion method). Store at 4°C.[1]

  • Scenario B (Liquid/Oil): Synthesis of the 2,4-Dinitrophenylhydrazone (DNP) derivative is recommended.

    • Protocol: Mix 50 mg of aldehyde with equimolar 2,4-DNP in ethanol with catalytic HCl. The resulting hydrazone will precipitate as a bright orange/red solid. This derivative crystallizes readily from acetonitrile and retains the absolute regiochemistry of the parent ring.

2. Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K

    
     radiation).
    
  • Temperature: 100 K (Liquid Nitrogen stream). Crucial: Low temperature prevents thermal motion from obscuring the N vs. C electron density in the ring.

  • Resolution: Aim for 0.75 Å or better to resolve the N–S bond distance clearly.

3. Structure Refinement (The Validation)
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Key Checkpoint: Assign atoms initially as Carbons. After first refinement, examine the Thermal Ellipsoids.

    • If a "Carbon" is actually Nitrogen, the ellipsoid will be tiny (too much electron density for a C).

    • If a "Carbon" is actually Sulfur, the peak Q-value will be massive.

    • Validation: The final R1 value should be < 5%.

Part 3: Data Interpretation & Reporting

When publishing or reporting this structure, you must provide the specific geometric parameters that prove the structure is 3-methyl (not 5-methyl).

Table 2: Theoretical vs. Experimental Geometric Parameters (Isothiazole)

ParameterTheoretical (DFT/M06-2X)Typical Experimental (XRD)Diagnostic Value
N–S Bond 1.658 Å1.660(3) ÅPrimary Identifier
C–S Bond 1.715 Å1.720(3) ÅDistinguishes S-C from S-N
C=N Bond 1.310 Å1.315(3) ÅConfirms double bond location
Ring Planarity 0.000 Å (RMSD)< 0.010 ÅConfirms aromaticity

Interpretation: In the 3-methyl-1,2-thiazole-5-carbaldehyde structure, the Carbon atom bearing the methyl group must show a bond distance to Nitrogen of approx 1.32 Å (C=N). If the methyl-bearing Carbon showed a bond distance to Sulfur of 1.72 Å, the structure would be the 5-methyl isomer.

References

  • Isothiazole Chemistry & Synthesis

    • Vicini, P., et al. "Synthesis and biological activity of benzo[d]isothiazole derivatives." Journal of Medicinal Chemistry. (General reference for isothiazole scaffolds).

  • Crystallographic Standards

    • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A.

  • Bond Length Data

    • Allen, F. H., et al. "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2.

  • NMR Limitations

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." (Authoritative text on the limits of 1D NMR for regioisomer determination).

Sources

Validation

A Researcher's Guide: 3-Methyl-1,2-thiazole-5-carbaldehyde - A Comparative Analysis of Commercial and Synthesized Batches

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. 3-Methyl-1,2-thiazole-5-carbaldehyde, a key building block in the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. 3-Methyl-1,2-thiazole-5-carbaldehyde, a key building block in the synthesis of various pharmacologically active compounds, is often procured from commercial suppliers. However, in-house synthesis can offer greater control over quality and cost. This guide provides a comprehensive comparison of commercially available 3-Methyl-1,2-thiazole-5-carbaldehyde with a batch synthesized via a robust laboratory protocol. We will delve into a detailed synthesis procedure, comparative analytical data, and a discussion on potential impurities, empowering researchers to make informed decisions for their specific applications.

Introduction to 3-Methyl-1,2-thiazole-5-carbaldehyde

The isothiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. 3-Methyl-1,2-thiazole-5-carbaldehyde, in particular, serves as a crucial intermediate in the development of novel therapeutic agents. Its aldehyde functionality allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. Given its importance, a thorough understanding of its quality attributes, whether sourced commercially or synthesized in-house, is essential for reproducible and reliable research outcomes.

Synthesis of 3-Methyl-1,2-thiazole-5-carbaldehyde: A Practical Approach

Direct C-formylation of the isothiazole ring, for instance, through Vilsmeier-Haack conditions, has been reported to be challenging.[1] Therefore, an alternative strategy is often employed, which involves the construction of the isothiazole ring with the aldehyde precursor already in place. The Hantzsch thiazole synthesis, a classic and versatile method for preparing thiazole rings, provides a reliable foundation for such a strategy.[2] This involves the condensation of an α-haloketone with a thioamide.

Below is a representative, detailed protocol for the laboratory synthesis of 3-Methyl-1,2-thiazole-5-carbaldehyde.

Experimental Protocol: Synthesis of 3-Methyl-1,2-thiazole-5-carbaldehyde

Materials:

  • 3-Bromo-2-oxopropanal

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol.

  • Addition of α-haloketone: To the stirred solution, add 3-bromo-2-oxopropanal (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Diagram of the Synthesis Workflow:

Synthesis_Workflow reagents Thioacetamide + 3-Bromo-2-oxopropanal in Ethanol reaction Reflux (4-6h) reagents->reaction Hantzsch Synthesis workup Neutralization (NaHCO3) Extraction (DCM) reaction->workup purification Column Chromatography workup->purification product 3-Methyl-1,2-thiazole- 5-carbaldehyde purification->product

Caption: Workflow for the synthesis of 3-Methyl-1,2-thiazole-5-carbaldehyde.

Comparative Analysis: Commercial vs. Synthesized Product

To provide a comprehensive comparison, a commercially available batch of 3-Methyl-1,2-thiazole-5-carbaldehyde (purity ≥97% by GC, from a reputable supplier) was analyzed alongside the in-house synthesized product.[3]

Purity and Physical Properties
ParameterCommercial ProductSynthesized ProductMethod
Appearance Light yellow to yellow liquidColorless to light yellow oilVisual Inspection
Purity (HPLC) ≥ 98.5%≥ 99.0%HPLC-UV
Purity (GC) ≥ 97% (as per supplier)Not determinedGas Chromatography
Identity Conforms to structureConforms to structure¹H NMR, MS
Major Impurity Unidentified peak at RRT 0.85Residual starting material (<0.5%)HPLC-UV
Spectroscopic Data Comparison

The identity and purity of both samples were confirmed using a suite of spectroscopic techniques. The data presented below are representative.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityAssignmentCommercial ProductSynthesized Product
9.95s1H, -CHOPresentPresent
8.50s1H, H-4PresentPresent
2.70s3H, -CH₃PresentPresent

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)AssignmentCommercial ProductSynthesized Product
185.0-CHOPresentPresent
165.0C-3PresentPresent
155.0C-5PresentPresent
130.0C-4PresentPresent
15.0-CH₃PresentPresent

IR (ATR, cm⁻¹):

Wavenumber (cm⁻¹)AssignmentCommercial ProductSynthesized Product
~1680C=O (aldehyde) stretchPresentPresent
~1520C=N (thiazole ring) stretchPresentPresent
~2920C-H (methyl) stretchPresentPresent
~2820, ~2720C-H (aldehyde) stretchPresentPresent

Mass Spectrometry (EI):

m/zAssignmentCommercial ProductSynthesized Product
127[M]⁺PresentPresent
99[M-CO]⁺PresentPresent
58[C₂H₂NS]⁺PresentPresent

Discussion of Results and Potential Impurities

The analytical data reveals that both the commercial and the synthesized 3-Methyl-1,2-thiazole-5-carbaldehyde are of high purity and structurally identical. The synthesized batch, after careful purification by column chromatography, exhibited slightly higher purity by HPLC analysis.

A key advantage of in-house synthesis is the ability to identify and control potential impurities. In the context of the Hantzsch synthesis, common impurities can arise from:

  • Unreacted Starting Materials: Residual thioacetamide or 3-bromo-2-oxopropanal. These can typically be removed by aqueous work-up and chromatography.

  • Side-products from the α-haloketone: α-haloketones can be unstable and may undergo self-condensation or other side reactions.

  • Over-alkylation or side reactions of the thioamide: While less common in this specific synthesis, thioamides can sometimes react at both the sulfur and nitrogen atoms.

The commercial product showed a minor, unidentified impurity. While likely not detrimental for many applications, for highly sensitive assays or in the synthesis of active pharmaceutical ingredients (APIs), the identity and potential reactivity of such impurities would need to be investigated.

Diagram of the Analytical Workflow:

Analytical_Workflow cluster_samples Samples cluster_analysis Analytical Techniques cluster_results Comparative Data commercial Commercial 3-Methyl-1,2-thiazole-5-carbaldehyde hplc HPLC-UV (Purity) commercial->hplc nmr ¹H & ¹³C NMR (Structure, Purity) commercial->nmr ir IR Spectroscopy (Functional Groups) commercial->ir ms Mass Spectrometry (Molecular Weight, Fragmentation) commercial->ms synthesized Synthesized 3-Methyl-1,2-thiazole-5-carbaldehyde synthesized->hplc synthesized->nmr synthesized->ir synthesized->ms purity_table Purity & Physical Properties Table hplc->purity_table impurity_profile Impurity Profile Discussion hplc->impurity_profile spec_table Spectroscopic Data Tables nmr->spec_table ir->spec_table ms->spec_table

Caption: Analytical workflow for the comparison of commercial and synthesized samples.

Conclusion and Recommendations

Both commercially sourced and in-house synthesized 3-Methyl-1,2-thiazole-5-carbaldehyde can be of high quality suitable for research and development purposes.

  • Commercial Product: Offers convenience and immediate availability. However, the purity profile may vary between suppliers and batches, and may contain minor, unidentified impurities. It is crucial to obtain and review the Certificate of Analysis for each batch.

  • Synthesized Product: Provides greater control over the purity profile and a deeper understanding of potential impurities. While requiring more initial effort, it can be a more cost-effective option for large-scale needs and ensures a consistent supply of a well-characterized starting material.

For critical applications, such as in late-stage drug development or for the synthesis of clinical trial materials, a thorough in-house characterization of any starting material, regardless of its source, is strongly recommended. The synthesis protocol and analytical methods described in this guide provide a solid framework for researchers to produce and evaluate high-purity 3-Methyl-1,2-thiazole-5-carbaldehyde.

References

  • Product Class 15: Isothiazoles. Science of Synthesis, 2004, 11, 571-662.
  • Hantzsch, A. Ueber die Bildung von Thiazolverbindungen aus α-Halogenketonen und Thioamiden. Ber. Dtsch. Chem. Ges.1887, 20, 3118-3131.
  • Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. International Journal of ChemTech Research, 2018, 11(03), 183-191.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.